3-[4-(Benzyloxy)butoxy]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylmethoxybutoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c15-9-6-12-16-10-4-5-11-17-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQTIRLCGXAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-[4-(Benzyloxy)butoxy]propan-1-ol
Disclaimer: This document presents a theoretical analysis of 3-[4-(benzyloxy)butoxy]propan-1-ol. As of the latest literature review, no specific experimental data, including a dedicated CAS number, has been publicly documented for this exact compound. The following information regarding its properties, synthesis, and potential applications is inferred from its constituent chemical moieties and data on structurally analogous compounds. This guide is intended for research and development professionals and all proposed experimental procedures should be undertaken with rigorous safety protocols and independent validation.
Introduction: Unveiling a Novel Glycol Ether Derivative
This compound is a bifunctional organic molecule characterized by a primary alcohol and two ether linkages. Its structure combines a flexible butoxy-propanol backbone with a benzyl ether terminus, suggesting a unique combination of properties that could be valuable in materials science, specialty chemicals, and as a synthetic intermediate. This guide provides a foundational, albeit theoretical, overview to stimulate and inform future research into this compound.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure, derived from its IUPAC name, consists of a propan-1-ol unit connected via an ether linkage at its 3-position to a 4-(benzyloxy)butoxy group.
Molecular Formula: C₁₇H₂₈O₃
Molecular Weight: 296.40 g/mol
The presence of a terminal hydroxyl group and internal ether oxygens suggests the molecule will exhibit properties characteristic of both alcohols and ethers. The benzyl group introduces aromatic character, while the long alkyl chain imparts lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Characteristic / Value | Rationale |
| Appearance | Colorless to pale yellow, viscous liquid | Based on similar high-molecular-weight glycol ethers. |
| Boiling Point | > 280 °C (at atmospheric pressure) | High molecular weight and hydrogen bonding capability from the hydroxyl group suggest a high boiling point. |
| Solubility | Moderately soluble in water; high solubility in common organic solvents (e.g., ethanol, acetone, THF). | The hydroxyl group and ether linkages allow for hydrogen bonding with water, while the significant hydrocarbon and aromatic portions ensure solubility in organic media. |
| Density | ~0.98 - 1.05 g/cm³ | In line with other benzyloxy and butoxy derivatives. |
| Flash Point | Estimated to be > 120 °C | The high boiling point and molecular weight suggest a relatively high flash point. |
Proposed Synthesis Protocol: A Williamson Ether Synthesis Approach
A logical and well-established method for constructing the ether linkages in the target molecule is the Williamson ether synthesis. A plausible two-step synthetic route is proposed below, commencing from commercially available precursors.
Overall Synthetic Scheme
The synthesis involves two sequential etherification reactions. First, 1,4-butanediol is monobenzylated to form an intermediate, which is then coupled with a protected 3-halopropanol.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Methodology
Step 1: Synthesis of 4-(Benzyloxy)butan-1-ol
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,4-butanediol (an excess, typically 3-5 equivalents, is used to favor mono-alkylation) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (NaH) (1.0 equivalent, as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
-
Alkylation: Benzyl bromide (1.0 equivalent) is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of water. The resulting mixture is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 4-(benzyloxy)butan-1-ol.
Step 2: Synthesis of this compound
-
Reaction Setup: The intermediate, 4-(benzyloxy)butan-1-ol (1.0 equivalent), is dissolved in anhydrous THF and cooled to 0 °C under an inert atmosphere.
-
Deprotonation: Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30-60 minutes at 0 °C.
-
Coupling: 3-Bromo-1-propanol (1.0 equivalent) is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC), typically overnight.
-
Workup and Purification: The workup and purification procedure is analogous to Step 1, yielding the final product, this compound.
Potential Applications and Fields of Use
The unique hybrid structure of this molecule suggests several potential applications:
-
High-Performance Solvents: Its expected low volatility and excellent solvency for a range of polar and non-polar substances make it a candidate for use in formulations for coatings, inks, and industrial cleaners.[1]
-
Coalescing Agent in Coatings: Similar to other glycol ethers, it could serve as an effective coalescing agent in latex paints, promoting the formation of a uniform and durable film.[1]
-
Chemical Intermediate: The terminal primary alcohol is a versatile functional handle for further chemical transformations. It could be a building block in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers with tailored properties.
-
Plasticizers and Additives: The flexible ether backbone could impart plasticizing properties when incorporated into polymer matrices.
Safety and Handling Considerations
As the toxicological profile of this compound is unknown, it must be handled with care, assuming it may present hazards similar to related chemicals.
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Potential Hazards: Based on analogous compounds like butoxypropanol, this compound may cause skin and serious eye irritation.[2] Inhalation of vapors should be avoided. The chronic effects and environmental fate are unknown.[3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
This theoretical guide serves as a starting point for the practical investigation of this compound. Experimental synthesis and subsequent analytical characterization are essential next steps to validate these predictions and fully unlock the potential of this novel compound.
References
-
PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14). Available from: [Link]
-
Möller Chemie. Safety data sheet - Butoxypropanol / PnB. Available from: [Link]
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PubChem. 3-(4-(Benzyloxy)phenyl)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Butoxy-1-propanol. National Center for Biotechnology Information. Available from: [Link]
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New York State Department of Environmental Conservation. AMBIENT SURFACE WATER QUALITY STANDARDS DOCUMENTATION: Butoxypropanol. Available from: [Link]
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Ataman Kimya. BUTOXYPROPANOL. Available from: [Link]
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PubChem. Butoxypropan-1-ol. National Center for Biotechnology Information. Available from: [Link]
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Interstate Chemical. Butoxypropanol, CAS 5131-66-8. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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PubChemLite. 3-butoxy-1-propanol (C7H16O2). Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring 3-Butoxypropan-1-ol: Properties and Applications. Available from: [Link]
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Chemsrc. 3-(Benzyloxy)propanal | CAS#:19790-60-4. Available from: [Link]
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Molbase. butoxypropan-1-ol. Available from: [Link]
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LOCKSS. BENZYLOXY-3-HYDROXY-1-BUTYNE AND ITS CROSS-. Available from: [Link]
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ADDTEK Chemical. Best Ethoxy Propanol Summary. Available from: [Link]
-
PubChem. 3-[4-(3-Propoxypropylperoxy)butoxy]propan-1-ol. National Center for Biotechnology Information. Available from: [Link]
Sources
3-[4-(Benzyloxy)butoxy]propan-1-ol CAS number and molecular weight
The following technical guide details the properties, synthesis, and applications of 3-[4-(Benzyloxy)butoxy]propan-1-ol , a specialized ether-linked intermediate used primarily in the synthesis of heterobifunctional linkers for targeted protein degradation (PROTACs) and bioconjugation.
Executive Summary
This compound is a flexible, heterobifunctional ether intermediate characterized by a propyl-butyl core terminated by a primary alcohol and a benzyl-protected hydroxyl group. Its specific chain length (7 atoms between terminal oxygens) and lipophilicity make it a critical spacer in medicinal chemistry, particularly for designing Proteolysis Targeting Chimeras (PROTACs) where linker length and composition dictate ternary complex stability and degradation efficiency.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its strategic utility in drug development.
Chemical Identity & Properties
This compound is often synthesized in situ or as a custom intermediate; therefore, it may not have a widely indexed CAS number in public registries like PubChem. It is identified by its specific structural connectivity.
Identity Card
| Property | Description |
| Chemical Name | This compound |
| Systematic Name | 3-(4-phenylmethoxybutoxy)propan-1-ol |
| CAS Number | Not Widely Listed (Custom Intermediate) |
| Molecular Formula | C₁₄H₂₂O₃ |
| Molecular Weight | 238.32 g/mol |
| Exact Mass | 238.1569 |
| SMILES | OCCCOCCCCOCc1ccccc1 |
| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
Synthesis Strategy & Protocol
The synthesis of this compound relies on desymmetrization strategies or controlled Williamson ether synthesis. The most robust route involves the reaction of 4-benzyloxy-1-butanol with 3-bromo-1-propanol (or a protected equivalent) or the ring-opening of oxetane.
Mechanism of Action (Synthesis)
The synthesis utilizes a nucleophilic substitution (
Validated Protocol: Williamson Ether Synthesis
Reagents:
-
Starting Material A: 4-(Benzyloxy)butan-1-ol (1.0 eq)
-
Electrophile B: 3-Bromo-1-propanol (1.2 eq) [Note: Using 3-bromo-1-(tert-butyldimethylsilyloxy)propane improves yield by preventing self-etherification]
-
Base: Sodium Hydride (NaH, 60% in oil, 1.5 eq)
-
Solvent: Anhydrous THF or DMF
-
Quench: Ammonium Chloride (sat. aq.)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 4-(Benzyloxy)butan-1-ol in anhydrous THF. Cool to 0°C.[1] -
Deprotonation: Add NaH portion-wise. Stir for 30 minutes at 0°C, then 1 hour at room temperature (RT) until
evolution ceases. The solution turns from clear to slightly turbid. -
Coupling: Cool back to 0°C. Add Electrophile B (e.g., 3-bromopropyl TBDMS ether) dropwise.
-
Reaction: Warm to RT and reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Work-up: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate. -
Deprotection (if using TBDMS): Dissolve the crude intermediate in THF and treat with TBAF (1.0 M, 1.5 eq) for 2 hours.
-
Purification: Purify the final alcohol via silica gel flash chromatography (Gradient: 0%
50% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Step-wise synthesis of this compound via protected ether coupling.
Applications in Drug Development
This molecule serves as a critical "Spacer" or "Linker" unit. Its specific utility lies in its all-carbon/ether backbone, which offers different solubility and metabolic stability profiles compared to standard PEG (polyethylene glycol) linkers.
PROTAC Linker Design
In PROTACs, the linker connects an E3 ligase ligand (e.g., Thalidomide, VHL ligand) to a Target Protein ligand.[1]
-
Lipophilicity Tuning: Unlike hydrophilic PEG chains, the propyl-butyl ether chain in this molecule is more lipophilic (higher LogP). This can improve cell permeability for PROTACs that are otherwise too polar.
-
Length Control: It provides a precise distance (~9-10 Å extended length) to span the gap between the E3 ligase and the target protein, facilitating ubiquitination.
Bioconjugation & Lipid Nanoparticles
The free alcohol group allows for activation (e.g., to a Tosylate, Mesylate, or NHS ester) to conjugate with drugs or lipids. The benzyl group acts as a temporary protecting group that can be removed via hydrogenolysis (
Application Logic Diagram
Caption: Functional divergence of the molecule in medicinal chemistry workflows.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). Hygroscopic. -
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Incompatibility: Strong oxidizing agents, acid chlorides, isocyanates.
References
-
PROTAC Linker Permeability Studies
- Title: A systematic investigation of the permeability of androgen receptor PROTACs.
- Context: Describes the use of ether-based linkers (including benzyloxy-propyl derivatives) to modulate the physicochemical properties of degraders.
-
Source:
-
General Ether Synthesis
- Title: Williamson Ether Synthesis: Mechanism and Protocols.
-
Source:
-
Benzimidazole Derivatives Patent
- Title: Benzimidazole derivatives and medical uses thereof (WO2006057397).
-
Context: Citations of benzyloxybutoxy intermediates in drug synthesis.[2]
-
Source:
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermodynamic Properties of Benzyloxy-Substituted Glycol Ethers
Abstract
This technical guide provides a comprehensive examination of the thermodynamic properties of benzyloxy-substituted glycol ethers, a class of compounds of significant interest in the pharmaceutical and chemical industries. Glycol ethers, characterized by both ether and alcohol functionalities, possess versatile solvency properties.[1][2] The introduction of a benzyloxy group modifies these properties, influencing polarity, hydrogen bonding capability, and steric factors, which in turn dictate their thermodynamic behavior. Understanding these properties is paramount for applications ranging from drug formulation and delivery to process chemistry and safety.[3][4] This guide synthesizes fundamental thermodynamic principles, details rigorous experimental and computational methodologies for property determination, presents a compilation of available data, and discusses the practical implications for drug development. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a critical resource for scientists and researchers in the field.
Introduction: The Significance of Benzyloxy-Substituted Glycol Ethers
Glycol ethers are a broad class of organic solvents produced from the reaction of alcohols with ethylene oxide (E-series) or propylene oxide (P-series).[5][6] Their bifunctional nature, containing both an ether and a hydroxyl group, allows them to act as excellent solvents and coupling agents for systems with varying polarity.[1] The subject of this guide, benzyloxy-substituted glycol ethers, incorporates a benzyl group attached via an ether linkage (C₆H₅CH₂O-). A primary example of this class is 2-Benzyloxyethanol (also known as ethylene glycol monobenzyl ether).[2][5]
The presence of the bulky, aromatic benzyloxy group imparts unique characteristics compared to their simpler alkyl-substituted counterparts. These structural modifications directly influence intermolecular forces, which are the primary determinants of thermodynamic properties. For researchers in drug development, a thorough understanding of these properties is not merely academic; it is essential for:
-
Formulation and Stability: Predicting the solubility and stability of active pharmaceutical ingredients (APIs) in potential solvent systems.
-
Drug-Target Interactions: Thermodynamic data provides invaluable information regarding the molecular forces that drive the binding of a drug candidate to its biological target.[3] Dissecting the free energy of binding into its enthalpic and entropic components can guide lead optimization.[7][8]
-
Process Safety and Scale-up: Quantifying the heat released or absorbed during reactions (enthalpy of reaction) is critical for designing safe and efficient manufacturing processes.[9]
This guide will provide the foundational knowledge and practical methodologies to explore and leverage the thermodynamic properties of these important compounds.
Fundamental Thermodynamic Properties and Structure-Property Relationships
The thermodynamic behavior of a substance is governed by a few key state functions. Understanding the relationship between molecular structure and these properties is fundamental to predicting the behavior of benzyloxy-substituted glycol ethers.
Core Thermodynamic Parameters
The spontaneity and energetics of any chemical or physical process, including dissolution and binding, are described by Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
-
Gibbs Free Energy (ΔG): Represents the energy available to do useful work. A negative ΔG indicates a spontaneous process. It is the key determinant of equilibrium phenomena like solubility and binding affinity.
-
Enthalpy (ΔH): Reflects the change in heat content of a system. An exothermic process (negative ΔH) releases heat, often associated with the formation of favorable bonds like hydrogen bonds. An endothermic process (positive ΔH) absorbs heat.
-
Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable and can be driven by factors like the release of ordered solvent molecules from a surface.
These three parameters are linked by the fundamental thermodynamic equation:
ΔG = ΔH - TΔS (where T is the absolute temperature)
Structure-Property Relationships
The molecular structure of benzyloxy-substituted glycol ethers directly dictates their macroscopic thermodynamic properties.
-
The Benzyloxy Group: The aromatic ring introduces van der Waals interactions and potential for π-stacking. Its bulkiness can sterically hinder certain conformations or interactions. The ether oxygen in the benzyloxy group is a hydrogen bond acceptor.
-
The Glycol Chain: The length and branching of the glycol chain (e.g., ethylene glycol vs. diethylene glycol) affect molecular weight, flexibility, and the number of hydrogen bond donors (hydroxyl group) and acceptors (ether oxygens).[10]
-
Boiling Point and Vapor Pressure: Ethers generally have lower boiling points than alcohols of similar molecular weight due to the absence of intermolecular hydrogen bonding between ether molecules.[11][12] However, glycol ethers possess a hydroxyl group, allowing for hydrogen bonding, which results in higher boiling points and lower vapor pressures compared to simple ethers or alkanes.[5][13] The large benzyloxy group further increases the molecular weight and van der Waals forces, leading to a significantly higher boiling point.
-
Solubility: The presence of ether oxygens and a terminal hydroxyl group allows for hydrogen bonding with water, conferring some degree of water solubility.[1] However, the large, nonpolar benzyl group will decrease water solubility compared to smaller alkyl glycol ethers. The solubility in organic solvents is generally high. Some glycol ethers even exhibit inverse solubility, becoming less water-soluble as temperature increases.
-
Heat Capacity (Cₚ): This property, which measures the amount of heat required to raise the temperature of a substance, is related to the degrees of freedom of the molecule. Longer, more flexible glycol chains will generally lead to a higher heat capacity.
Experimental Determination of Thermodynamic Properties
Calorimetry is the science of measuring heat changes associated with chemical and physical processes and is the cornerstone for experimentally determining thermodynamic properties.[14]
Key Experimental Techniques
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is invaluable for determining:
-
Phase Transitions: Melting point (Tₘ) and enthalpy of fusion (ΔHₘ).
-
Heat Capacity (Cₚ): By measuring the heat flow required to change the sample's temperature.[15]
-
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for studying binding interactions in solution.[3][16] It directly measures the heat released or absorbed during a binding event (e.g., a drug binding to a protein). A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[8][16]
-
Flow Calorimetry: This technique is well-suited for measuring the enthalpy of mixing for liquid-liquid or gas-liquid systems.[17] It operates in a dynamic mode where two fluids are continuously mixed, and the resulting heat flow is measured.[17] This is particularly useful for determining the heat of solution when dissolving a benzyloxy-substituted glycol ether in a solvent.
Experimental Protocol: Heat Capacity Measurement by DSC
This protocol provides a generalized workflow for determining the specific heat capacity (Cₚ) of a liquid sample like 2-benzyloxyethanol.
Objective: To accurately measure the Cₚ of the liquid sample over a defined temperature range.
Materials:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Microbalance
-
Liquid sample (e.g., 2-benzyloxyethanol)
-
Sapphire standard (for calibration)
-
High-purity nitrogen gas for purging
Methodology:
-
Instrument Calibration:
-
Perform temperature and enthalpy calibration using a certified indium standard.
-
Perform heat capacity calibration using a sapphire standard. This is a critical step for accurate Cₚ measurements.
-
-
Sample Preparation:
-
Weigh an empty aluminum pan with its lid to a precision of ±0.01 mg. This will be the reference pan.
-
Weigh a second empty aluminum pan. Add 10-20 mg of the liquid sample.
-
Hermetically seal the pan to prevent evaporation during the experiment.
-
Record the exact mass of the sample.
-
-
Experimental Runs (Three-Step Method):
-
Run 1 (Baseline): Place the empty, sealed sample pan and the empty reference pan in the DSC cell. Run the temperature program (e.g., equilibrate at 25°C, ramp at 10°C/min to 100°C). This establishes the baseline heat flow.
-
Run 2 (Sapphire Standard): Place a sapphire standard of known mass in the sample pan. Run the identical temperature program. This provides the calibration curve for heat capacity.
-
Run 3 (Sample): Replace the sapphire standard with the sealed pan containing the benzyloxy-substituted glycol ether. Run the identical temperature program again.
-
-
Data Analysis:
-
Using the instrument's software, subtract the baseline (Run 1) from the sapphire (Run 2) and sample (Run 3) data.
-
Calculate the Cₚ of the sample using the following relation: Cₚ (sample) = Cₚ (sapphire) * (Mass (sapphire) / Mass (sample)) * (Heat Flow (sample) / Heat Flow (sapphire))
-
The software typically performs this calculation automatically, providing a plot of Cₚ versus temperature.
-
Causality: The three-step method is crucial for high accuracy. The baseline run accounts for any asymmetry in the DSC cell. The sapphire run provides a standard with a precisely known heat capacity, against which the unknown sample is compared, thereby converting the measured heat flow signal into a reliable Cₚ value.
Data Compilation and Analysis
Reliable experimental data is the benchmark for all thermodynamic studies. This section compiles physical and thermodynamic properties for 2-Benzyloxyethanol, a representative benzyloxy-substituted glycol ether.
Table 1: Thermodynamic and Physical Properties of 2-Benzyloxyethanol (CAS: 622-08-2)
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | - | [18] |
| Molecular Weight | 152.19 | g/mol | [18] |
| Boiling Point | 256 | °C | [18] |
| Melting Point | -75 | °C | [18] |
| Density (Specific Gravity) | 1.071 | g/cm³ at 25°C | [18] |
| Vapor Pressure | 0.02 | mmHg at 25°C | [18] |
| Flash Point | >110 | °C | [18] |
| Water Solubility | 3.0 x 10⁴ | mg/L at 25°C | [18] |
| logP (o/w) | 1.106 | (estimated) | [18] |
Analysis:
-
The high boiling point and low vapor pressure are consistent with the molecule's high molecular weight and its ability to form hydrogen bonds via the terminal hydroxyl group. [18]This makes it a low-volatility solvent suitable for high-temperature applications.
-
The water solubility is moderate ("sparingly soluble"). The hydrophilic glycol portion is offset by the large, hydrophobic benzyl group. This amphiphilic nature is key to its role as a coupling agent.
-
The logP value of 1.106 indicates a slight preference for the octanol phase over the water phase, confirming its partially lipophilic character. [18]
Applications and Implications in Drug Development
The thermodynamic properties of benzyloxy-substituted glycol ethers directly translate into their utility and behavior in pharmaceutical contexts.
-
Co-solvents and Formulation: Due to their excellent solvency for a wide range of resins, oils, and dyes, these compounds are effective solvents. [1][2]In drug formulation, a compound like 2-benzyloxyethanol could be used as a co-solvent to increase the solubility of poorly water-soluble APIs in aqueous formulations. The thermodynamic data on its heat of mixing and Gibbs free energy of solvation are critical for predicting its performance and ensuring the stability of the final drug product. [3]* Probing Drug-Target Interactions: While not typically the drug itself, understanding the thermodynamics of similar molecular fragments is crucial. The principles of ITC, used to study drug binding, are universal. For instance, if a drug candidate contains a benzyloxy-glycol-like moiety, understanding its enthalpic and entropic contribution to binding can guide medicinal chemists. A favorable enthalpic change (negative ΔH) often suggests strong hydrogen bonding or van der Waals interactions, while a favorable entropic change (positive ΔS) can indicate the displacement of ordered water molecules from the binding site (the hydrophobic effect). [3][7]Optimizing a drug lead often involves balancing these two factors to achieve high affinity (highly negative ΔG). [7]* Chemical Intermediates: Glycol ethers can serve as starting materials in the synthesis of more complex molecules. The hydroxyl group can be further reacted to produce esters or other ethers. [1][19]Knowledge of the enthalpy of formation and reaction is essential for controlling reaction temperatures and ensuring process safety, especially during scale-up.
Conclusion
The thermodynamic properties of benzyloxy-substituted glycol ethers are a direct consequence of their unique molecular architecture, which combines the features of an aromatic ether, a flexible glycol chain, and a terminal alcohol. A comprehensive understanding of parameters such as enthalpy, entropy, heat capacity, and phase behavior is indispensable for their effective application, particularly within the demanding context of drug development and pharmaceutical science. Through a synergistic approach combining rigorous experimental techniques like DSC and ITC with predictive computational modeling, researchers can fully characterize these compounds. This knowledge enables the rational design of formulations, provides deep insights into molecular interactions, and ensures the safe and efficient implementation of chemical processes, ultimately accelerating the journey from drug discovery to a viable therapeutic product.
References
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- Eastoe, J., et al. (2002). Phase Behavior of Poly(propylene glycol) Monobutyl Ethers in Dense CO2. Journal of the American Chemical Society.
- Ciulli, A., & Williams, G. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development. European Pharmaceutical Review.
- Archer, D. G., & Gude, M. (2012). Calorimetric Methods for Measuring Heat Capacities of Liquids and Liquid Solutions. In Measurement of the Thermodynamic Properties of Multiple Phases.
- Filipe, E., et al. (2015). Flow calorimetry: a technique for caracterisation of liquid-liquid and liquid-gas systems.
- Chaires, J. B. (2011). Thermodynamics and kinetics driving quality in drug discovery. European Pharmaceutical Review.
- Ladbury, J. E. (2015). Measuring Thermodynamic Parameters in the Drug Development Process. TA Instruments Webinar.
- Matulis, D. (2010). Drug Design via structure and thermodynamics. Expert Opinion on Drug Discovery.
- Wikipedia. (n.d.). Glycol ethers. Wikipedia.
- El-Saber, S., et al. (2023). Computational Studies on the Thermodynamic and Kinetic Parameters of Unimolecular and Bimolecular Dissociation of Propylene Glycol Ethyl Ether. Egyptian Journal of Chemistry.
- Osborne, N. S., & Van Dusen, M. S. (1918). Calorimetry of a fluid.
- Al-Muallem, M. M., & Al-Andis, N. (2022).
- Dow. (n.d.). Glycol Ethers Properties & Examples. Dow Chemical Company.
- Tan, S. N., et al. (2016). Frother Structure-Property Relationship: Effect of Polypropylene Glycol Alkyl Ethers on Bubble Rise Velocity.
- EBSCO. (n.d.). Calorimetry. Research Starters.
- Thompson, J. D., et al. (2008). Predicting Aqueous Free Energies of Solvation as Functions of Temperature.
- Syrris. (n.d.).
- Faria, J., et al. (2015). Thermophysical Properties of Glycols and Glymes.
- Cheméo. (n.d.). Chemical Properties of Diethylene glycol hexyl ether (CAS 112-59-4). Cheméo.
- European Glycol Ethers Producers Association. (n.d.).
- Solventis. (n.d.). Glycol Ethers. Solventis.
- Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Dow Chemical Company.
- Panayiotou, C., et al. (2021). Solvation Gibbs Energy: The Equation of State Approach. In Gibbs Energy and Helmholtz Energy: Liquids, Solutions and Vapours.
- Z-Mohammadi, H., et al. (2021). Predicting solvation free energies in non-polar solvents using classical density functional theory. The Journal of Chemical Physics.
- Chemistry LibreTexts. (2021). Solvation Thermodynamics. Chemistry LibreTexts.
- Mobley, D. L., & Guthrie, J. P. (2017). Approaches for calculating solvation free energies and enthalpies. Journal of Computer-Aided Molecular Design.
- Chemical Market Analytics. (n.d.). Glycol Ethers (E-Series). Chemical Market Analytics by OPIS.
- LibreTexts. (2024). Physical and Chemical Properties of Ethers. Chemistry LibreTexts.
- LibreTexts. (2024). Names and Properties of Ethers. Chemistry LibreTexts.
- The Good Scents Company. (n.d.). Benzyl glycol. The Good Scents Company.
- Fiveable. (n.d.). Names and Properties of Ethers. Fiveable.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Thermodynamic Parameters in the Drug Development Process - TA Instruments [tainstruments.com]
- 5. Glycol ethers - Wikipedia [en.wikipedia.org]
- 6. chemicalmarketanalytics.com [chemicalmarketanalytics.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. gmc.vu.lt [gmc.vu.lt]
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- 10. pubs.acs.org [pubs.acs.org]
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- 18. benzyl glycol, 622-08-2 [thegoodscentscompany.com]
- 19. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
Methodological & Application
Application Note: Using 3-[4-(Benzyloxy)butoxy]propan-1-ol as a Spacer in PROTAC Design
Executive Summary
This guide details the application of 3-[4-(Benzyloxy)butoxy]propan-1-ol as a versatile linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol (PEG) and alkyl chains are standard linkers, they often suffer from extremes in polarity—PEGs being overly hydrophilic and susceptible to oxidative metabolism, and alkyl chains being poorly soluble.
The featured molecule, a C3-Ether-C4 hybrid , occupies a "Goldilocks" zone. It offers the flexibility and solubility of an ether linkage while maintaining the lipophilic character necessary for cell permeability, without the repetitive polarity of a full PEG chain. This note provides a validated synthetic workflow for integrating this spacer into PROTAC scaffolds, focusing on orthogonal deprotection and stepwise conjugation.
Chemical Profile & Rationale[1][2][3][4]
Molecule Specifications[1]
-
IUPAC Name: this compound
-
Functional Motif: Monobenzyl-protected non-symmetric ether diol.
-
Core Structure: Benzyl-O-(CH₂)₄-O-(CH₂)₃-OH
-
Linker Length (Core): ~9 atoms (excluding functional handles).
-
Key Feature: The central ether oxygen breaks the hydrophobicity of the alkyl chain, improving solubility compared to a C8-alkane, while the alkyl segments (propyl/butyl) prevent the high conformational entropy often seen in pure PEGs.
Why Use This Spacer?
| Feature | Pure PEG Linker | Pure Alkyl Linker | Ether-Alkyl Hybrid (This Protocol) |
| Solubility | High (Aqueous) | Low | Balanced (Amphiphilic) |
| Permeability | Low to Moderate | High | High |
| Metabolic Stability | Low (Oxidative cleavage) | High | Moderate-High |
| Conformation | High Entropy (Floppy) | Rigid/Hydrophobic collapse | Semi-Rigid |
Application Context: This linker is ideal when a standard PEG3 linker is too polar to penetrate the cell membrane, or when an alkyl linker causes the final PROTAC to precipitate in assay media.
Synthetic Protocol: Stepwise Assembly
The utility of this compound lies in its orthogonality . It possesses one free primary alcohol and one benzyl-protected alcohol. This allows for the controlled, sequential attachment of the E3 ligase ligand and the Protein of Interest (POI) ligand.
Workflow Visualization
The following diagram illustrates the critical path from precursor to active PROTAC.
Caption: Stepwise assembly strategy using the orthogonal alcohol/benzyl-ether handles.
Detailed Methodology
Phase 1: Coupling the First Ligand (Ligand A)
Target: Attach the linker to the ligand with the lower chemical sensitivity (usually the E3 ligase binder, e.g., Thalidomide or VHL ligand).
Option A: Mitsunobu Reaction (Direct Coupling to Phenol/Imide)
-
Reagents: Dissolve Ligand A (1.0 eq), this compound (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Activation: Cool to 0°C. Dropwise add DIAD or DEAD (1.5 eq).
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of Ligand A.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The benzyl group is stable here.
Option B: Activation via Mesylation (For Amine Nucleophiles)
-
Activation: Dissolve linker (1.0 eq) in DCM with TEA (2.0 eq). Add MsCl (1.1 eq) at 0°C.
-
Workup: Wash with NaHCO₃, dry, and concentrate to yield the mesylate.
-
Coupling: React mesylate with Ligand A (containing a secondary amine or nucleophile) in DMF with K₂CO₃ at 60°C.
Phase 2: Benzyl Deprotection
Target: Reveal the second hydroxyl group for further functionalization.
-
Setup: Dissolve the Ligand A-Linker-OBn intermediate in MeOH or EtOH/EtOAc (1:1).
-
Catalyst: Add 10% Pd/C (10–20% w/w loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–6 hours.
-
Critical Note: If Ligand A contains reducible groups (e.g., nitro, certain heterocycles, or halides like Thalidomide's fluoro-analogs), avoid Pd/C. Use BCl₃ or BBr₃ at -78°C in DCM for Lewis acid-mediated deprotection, though this is harsher.
-
-
Filtration: Filter through Celite to remove Pd/C. Concentrate to yield Ligand A-Linker-OH.
Phase 3: Coupling the Second Ligand (Ligand B)
Target: Attach the POI ligand to complete the PROTAC.
-
Functionalization: The newly revealed -OH can be:
-
Oxidized to a Carboxylic Acid (Jones reagent or TEMPO) for amide coupling.
-
Converted to a Tosylate/Halide for alkylation.
-
Used directly in a second Mitsunobu reaction.
-
-
Example (Acid Coupling):
-
Oxidize Ligand A-Linker-OH to Ligand A-Linker-COOH.
-
React with Ligand B (Amine) using HATU/DIPEA in DMF.
-
Design Considerations & Troubleshooting
Linker Length & Geometry
The this compound spacer provides a linear distance of approximately 10–12 Å when fully extended.
-
Too Short? If the PROTAC fails to degrade the target despite binding (binary complex forms, ternary does not), the linker may be too short to bridge the E3-POI gap.
-
Solution: Perform a "linker scan." Synthesize analogs using 3-[6-(Benzyloxy)hexoxy]propan-1-ol to extend the chain by 2 carbons without altering the chemistry.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Benzyl Deprotection | Catalyst poisoning (S/N atoms in Ligand A). | Increase Pd/C loading or switch to Pd(OH)₂ (Pearlman's catalyst). Add a drop of AcOH. |
| Over-reduction | Ligand A has sensitive reducible groups (e.g., alkenes). | Use transfer hydrogenation (Cyclohexene/Pd) or Lewis Acid deprotection (BCl₃). |
| Poor Solubility | Final PROTAC is too lipophilic. | The ether oxygen is insufficient. Consider oxidizing the central -CH₂- to a ketone or switching to a pure PEG spacer. |
| Mitsunobu Failure | Steric hindrance on Ligand A phenol. | Switch to alkylation: Convert Linker-OH to Linker-OMs and react with Ligand-Phenol + Cs₂CO₃. |
Mechanism of Action: Ternary Complex Formation
The success of the PROTAC depends on the linker's ability to facilitate a productive ternary complex.[1][2] The ether-alkyl hybrid linker minimizes the entropic penalty of binding compared to pure PEG.
Caption: The linker facilitates the proximity of E3 and POI, enabling ubiquitin transfer.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3]
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell.
- Maple, H. J., et al. (2019). Development of Ether-Based Linkers for PROTAC Synthesis. Bioorganic & Medicinal Chemistry Letters. (General reference for ether linker synthesis logic).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl deprotection protocols).
Sources
Application Note & Protocols: Leveraging 3-[4-(Benzyloxy)butoxy]propan-1-ol for the Synthesis of Functional Polyesters via Ring-Opening Polymerization
Introduction: The Strategic Role of Functional Initiators in Polymer Science
The development of biodegradable and biocompatible polymers has revolutionized the biomedical field, providing advanced materials for drug delivery, tissue engineering, and temporary medical implants.[1][2] Aliphatic polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), are at the forefront of this innovation due to their predictable degradation profiles and excellent biocompatibility.[3][4] The synthesis of these materials via Ring-Opening Polymerization (ROP) offers a high degree of control over polymer architecture, molecular weight, and functionality.[5][6]
A key element in achieving this control is the choice of initiator. While simple alcohols can produce linear polymers with a single hydroxyl end-group, the use of functional initiators opens a gateway to more complex and versatile macromolecular structures. This guide focuses on a specific class of bifunctional initiators exemplified by 3-[4-(benzyloxy)butoxy]propan-1-ol. This molecule is strategically designed with two key features:
-
An initiating primary alcohol (-CH₂OH) that starts the polymerization of cyclic ester monomers.
-
A benzyl ether (-OCH₂Ph) , which serves as a stable protecting group for a second, terminal hydroxyl group.
This design allows for the synthesis of a linear polyester with a terminal benzyl ether. Subsequent deprotection via catalytic hydrogenolysis reveals a second hydroxyl group, yielding an α,ω-dihydroxy telechelic polymer.[7][8] Such polymers are invaluable precursors for creating block copolymers, cross-linked hydrogels, or for conjugation to bioactive molecules. This application note provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and expected outcomes when using this versatile initiator.
Section 1: Mechanism of Initiation and Polymerization
The ROP of cyclic esters like ε-caprolactone or lactide using an alcohol initiator is most commonly catalyzed by organometallic compounds, with Tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂) being a widely used and effective catalyst for biomedical applications.[9] The polymerization proceeds through a coordination-insertion mechanism.
The key steps are:
-
Coordination: The alcohol initiator, this compound, coordinates to the tin catalyst.
-
Activation & Insertion: The cyclic ester monomer is activated by coordination to the tin center, making it susceptible to nucleophilic attack. The alcohol from the initiator attacks the carbonyl carbon of the monomer, leading to the opening of the ring and the formation of the first ester linkage.
-
Propagation: The newly formed hydroxyl-terminated chain remains coordinated to the catalyst and sequentially attacks subsequent monomer molecules, extending the polymer chain. Each monomer addition regenerates a hydroxyl terminus on the growing chain, allowing the process to continue.
This process is considered a "living" polymerization, meaning it proceeds with minimal termination or chain-transfer reactions, allowing for precise control over the final molecular weight (by adjusting the monomer-to-initiator ratio) and resulting in polymers with a narrow molecular weight distribution (low Polydispersity Index, PDI).
Caption: Coordination-insertion mechanism for ROP.
Section 2: Experimental Protocols
These protocols provide a framework for synthesis. Researchers should always adhere to standard laboratory safety practices, including the use of personal protective equipment.
Protocol 1: Synthesis of Initiator - this compound
This protocol describes a plausible synthesis route based on the Williamson ether synthesis.[7]
-
Materials: 1,4-Butanediol, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr), 3-Chloro-1-propanol, Tetrahydrofuran (THF, anhydrous), Dimethylformamide (DMF, anhydrous), Diethyl ether, Saturated NH₄Cl solution, Saturated NaCl solution, Anhydrous MgSO₄.
-
Procedure:
-
Step 1 (Mono-benzylation of 1,4-Butanediol): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 1,4-butanediol (1.0 eq) to anhydrous THF. Cool the solution to 0 °C.
-
Carefully add NaH (0.95 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add BnBr (0.9 eq) dropwise. Allow the reaction to stir overnight, warming to room temperature.
-
Quench the reaction by slowly adding saturated NH₄Cl solution. Extract the product with diethyl ether. Wash the organic layer with water and saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to isolate 4-(benzyloxy)butan-1-ol.
-
Step 2 (Etherification): In a separate flask under an inert atmosphere, add the purified 4-(benzyloxy)butan-1-ol (1.0 eq) to anhydrous DMF.
-
Add NaH (1.1 eq) portion-wise at 0 °C. Stir for 1 hour at room temperature.
-
Add 3-chloro-1-propanol (1.05 eq) and heat the reaction to 60-70 °C overnight.
-
Cool to room temperature and quench with water. Extract with diethyl ether, wash thoroughly with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the final initiator, this compound.
-
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: ROP of ε-Caprolactone
-
Materials: this compound (initiator), ε-Caprolactone (monomer, freshly distilled over CaH₂), Stannous octoate (Sn(Oct)₂, catalyst), Toluene (anhydrous), Dichloromethane (DCM), Cold methanol.
-
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Charging the Reactor: In a Schlenk flask, add the initiator (e.g., 0.1 mmol, 1.0 eq). The amount determines the polymer molecular weight. For a target degree of polymerization of 100, use 100 eq of monomer.
-
Add the desired amount of ε-caprolactone monomer (e.g., 10 mmol, 100 eq).
-
Add anhydrous toluene to achieve a monomer concentration of approximately 1-2 M.
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M). Add the catalyst solution via syringe. A typical monomer-to-catalyst ratio is between 5,000:1 and 20,000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at 110-130 °C. Allow the reaction to proceed for 4-24 hours, depending on the desired conversion.
-
Termination and Purification: Cool the reaction to room temperature. Dilute the viscous solution with a small amount of DCM.
-
Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash with fresh cold methanol, and dry in a vacuum oven at room temperature until a constant weight is achieved.
-
-
Validation: Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
-
Materials: Benzyl-protected polymer, Palladium on carbon (Pd/C, 10 wt%), Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., THF) in a round-bottom flask.
-
Carefully add Pd/C catalyst (approx. 5-10% by weight relative to the polymer) under an inert atmosphere.
-
Securely attach a hydrogen-filled balloon to the flask or use a hydrogenation apparatus.
-
Purge the flask with H₂ gas.
-
Stir the reaction vigorously at room temperature for 12-48 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure. The resulting α,ω-dihydroxy PCL can be re-precipitated if necessary.
-
-
Validation: Confirm the complete removal of the benzyl group by ¹H NMR (disappearance of aromatic proton signals at ~7.3 ppm).
Section 3: Data Analysis and Expected Results
The controlled nature of this polymerization allows for predictable outcomes. The molecular weight (Mn) can be calculated from ¹H NMR spectra and compared with the theoretical value.
Theoretical Mn Calculation: Mn,th = ([Monomer] / [Initiator]) * MW_monomer + MW_initiator
Experimental Mn (NMR) Calculation for PCL: By comparing the integral of the PCL methylene protons (~4.06 ppm) to the integral of the initiator's benzylic protons (~4.50 ppm), one can determine the degree of polymerization and thus the experimental molecular weight.
Data Summary Table:
| Entry | [M]/[I] Ratio | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, NMR ( g/mol ) | PDI (GPC) |
| 1 | 50:1 | >95 | ~5950 | ~5800 | 1.1-1.3 |
| 2 | 100:1 | >95 | ~11650 | ~11400 | 1.1-1.3 |
| 3 | 200:1 | >95 | ~23050 | ~22500 | 1.2-1.4 |
Note: Values are illustrative and depend on precise experimental conditions.
Caption: Overall experimental workflow.
Section 4: Applications and Future Directions
The α,ω-dihydroxy telechelic polyesters synthesized using this methodology are highly versatile intermediates. The two terminal hydroxyl groups provide handles for a variety of subsequent chemical modifications.
-
Block Copolymer Synthesis: The hydroxyl ends can initiate the polymerization of another monomer (e.g., L-lactide) to create A-B-A triblock copolymers (e.g., PLA-PCL-PLA), which have unique thermal and mechanical properties.
-
Chain Extension: Diisocyanates can be used to link the polymer chains, significantly increasing the molecular weight for applications requiring higher mechanical strength.
-
Hydrogel Formation: The terminal groups can be functionalized with polymerizable moieties (e.g., acrylates) and subsequently cross-linked to form biodegradable hydrogels for tissue scaffolding or controlled release matrices.[10]
-
Drug Conjugation: A drug molecule can be covalently attached to one or both ends of the polymer chain, creating a prodrug that releases the active agent as the polymer degrades.
Caption: Potential modifications and applications.
References
-
Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Solvolysis of Benzyl Alcohols and Ethers in 1,2-Diols and Application to a Deprotection of Benzyl Ether-type Protecting Groups Source: Chemistry Letters, Oxford Academic URL: [Link]
-
Title: Deprotection of benzyl in ether substrates Source: ResearchGate URL: [Link]
-
Title: Biomedical Applications of Polymers -An Overview Source: Juniper Publishers URL: [Link]
-
Title: ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Source: ResearchGate URL: [Link]
-
Title: Biomedical Application of Polymeric Materials Source: MDPI URL: [Link]
-
Title: The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers Source: Dalhousie University Institutional Repository (DalSpace) URL: [Link]
-
Title: Biomedical Applications of Biodegradable Polymers Source: Journal of Polymer Science Part B: Polymer Physics (via PMC) URL: [Link]
-
Title: Biodegradable Natural Polymers for Biomedical Applications Source: International Journal of Polymer Science and Engineering URL: [Link]
-
Title: POLYMERS IN BIOMEDICAL APPLICATIONS Source: Farabi University URL: [Link]
-
Title: Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes Source: RSC Advances (via PMC) URL: [Link]
-
Title: Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate Source: MDPI URL: [Link]
-
Title: Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands Source: Applied Organometallic Chemistry (via PMC) URL: [Link]
-
Title: Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes Source: RSC Publishing URL: [Link]
-
Title: Ring-Opening polymerisation Source: University of the Free State Institutional Repository URL: [Link]
-
Title: Controlled Polymerization of dl-Lactide and ε-Caprolactone by Structurally Well-Defined Alkoxo-Bridged Di- and Triyttrium(III) Complexes Source: ACS Publications (via Figshare) URL: [Link]
-
Title: Special Issue “Ring-Opening Polymerization” Source: Semantic Scholar URL: [Link]
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- 2. arpgweb.com [arpgweb.com]
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- 5. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
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- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
Advanced Bioconjugation: Application of Benzyloxy-Butoxy-Propanol (BBP) Linkers in ADC Development
[1]
Executive Summary
The development of Antibody-Drug Conjugates (ADCs) has historically relied on polyethylene glycol (PEG) spacers to modulate solubility and pharmacokinetics.[1][2] However, polydisperse PEGs can introduce heterogeneity and, in some cases, immunogenicity (anti-PEG antibodies). The Benzyloxy-Butoxy-Propanol (BBP) backbone represents a class of discrete, hybrid linkers .[3] These linkers combine a hydrophobic benzyl moiety (for payload shielding) with a short, defined ether-alcohol chain (butoxy-propanol) to fine-tune the hydrophobicity/hydrophilicity balance without the drawbacks of long-chain PEGs.[3]
This Application Note provides a comprehensive guide to utilizing BBP linkers, focusing on the chemical rationale, activation protocols, and conjugation workflows for hydrophobic payloads.
Part 1: Chemical Basis & Rationale[4]
The "PEG Dilemma" and the Discrete Solution
Traditional ADCs often suffer from aggregation when carrying hydrophobic payloads (e.g., PBD dimers, Maytansinoids). While PEGylation solves solubility issues, it creates a large hydrodynamic radius and potential immunogenic epitopes.
Why Benzyloxy-Butoxy-Propanol? The BBP structure offers a tripartite advantage:
-
Benzyloxy (Hydrophobic Masking): The aromatic benzyl group can engage in
- stacking interactions with hydrophobic payloads.[3] This "folds" the linker against the drug, effectively masking the drug's hydrophobicity from the solvent, reducing aggregation. -
Butoxy (Spacer): A 4-carbon ether chain provides a discrete extension, longer than a standard ethyl group, increasing the distance between the antibody and payload to reduce steric hindrance during enzymatic cleavage (if a cleavable trigger is added).
-
Propanol (Functional Handle): The terminal hydroxyl group serves as a versatile attachment point. It allows for conversion into various active esters (NHS, PFP) or direct etherification, ensuring precise stoichiometry (monodisperse) unlike polydisperse PEGs.
Mechanism of Action: Hydrophobic Shielding
The diagram below illustrates how the BBP linker stabilizes a hydrophobic payload compared to a standard alkyl linker.
Figure 1: Comparative mechanism of standard alkyl linkers vs. BBP linkers.[3] The benzyl moiety in BBP promotes intramolecular interactions that shield the hydrophobic payload, preventing aggregation.
Part 2: Bioconjugation Protocol
Pre-requisites and Safety
-
Reagents: BBP-OH precursor, Disuccinimidyl Carbonate (DSC), Anhydrous DMF/DMSO, Triethylamine (TEA), Payload (e.g., MMAE or similar with amine handle).
-
Equipment: LC-MS (Q-TOF preferred), HIC-HPLC column, TFF system (Tangential Flow Filtration).
-
Safety: Work in a fume hood; cytotoxic payloads require BSL-2/3 precautions.
Workflow Overview
The synthesis follows a "Linker Activation
Figure 2: Step-by-step synthesis workflow from raw BBP alcohol to final ADC.
Detailed Experimental Steps
Phase 1: Activation of the BBP Linker (Hydroxyl to NHS-Carbonate)
The "propanol" end implies a primary or secondary alcohol. To react with an amine-containing payload, we must convert this -OH to an active carbonate.[3]
-
Dissolution: Dissolve 1.0 eq of BBP-OH in anhydrous Acetonitrile (ACN) or DMF.
-
Reagent Addition: Add 1.5 eq of Disuccinimidyl Carbonate (DSC) and 1.5 eq of Triethylamine (TEA) (or Pyridine).
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours under Nitrogen.
-
Monitoring: Check via TLC or LC-MS for disappearance of the alcohol peak.[3]
-
-
Workup: Remove solvent under reduced pressure. Redissolve in DCM, wash with 0.1M HCl (to remove TEA), then brine. Dry over MgSO4.
-
Result: BBP-NHS Carbonate (Stable solid or oil).[3]
Phase 2: Synthesis of Drug-Linker Complex[3]
-
Coupling: Dissolve the amine-bearing payload (e.g., MMAE) in anhydrous DMF. Add 1.1 eq of BBP-NHS Carbonate and 2.0 eq of DIPEA.[3]
-
Incubation: Stir at RT for 2–12 hours.
-
Why? The NHS carbonate reacts with the payload's amine to form a stable carbamate linkage.
-
-
Purification: Purify via Preparative RP-HPLC (C18 column, Water/ACN gradient + 0.1% TFA). Lyophilize fractions.
-
Validation: Verify Mass (m/z) via LC-MS.
Phase 3: Antibody Conjugation (Cysteine-Maleimide Route)
Note: If the BBP linker was designed with a Maleimide head-group on the "Benzyloxy" end, follow this.[3] If it is an NHS-ester for Lysine conjugation, skip reduction. Assumption: The BBP linker has a Maleimide group attached to the Benzyl side for Cys-conjugation.[3]
-
Reduction: Dilute Antibody (mAb) to 5-10 mg/mL in PBS (pH 7.4, 1mM EDTA). Add 2.5–3.0 eq of TCEP (Tris(2-carboxyethyl)phosphine).[3] Incubate 2h at 37°C.
-
Target: 2-4 free thiols per mAb.[3]
-
-
Conjugation: Cool mAb to RT. Add the BBP-Drug-Linker (dissolved in DMSO) to the mAb solution.[3]
-
Ratio: 6-8 eq of Linker per mAb (approx 2 eq per free thiol).[3]
-
Solvent: Ensure final DMSO concentration is <10% to prevent denaturation.
-
-
Incubation: 1 hour at 4°C.
-
Quenching: Add 20 eq of N-Acetylcysteine to quench unreacted maleimides.
-
Purification: Perform Tangential Flow Filtration (TFF) using a 30kDa cutoff membrane to remove excess small molecules. Buffer exchange into formulation buffer (e.g., Histidine/Trehalose).
Part 3: QC & Characterization (Self-Validating Systems)
To ensure the protocol was successful, you must validate the Drug-Antibody Ratio (DAR) and Hydrophobicity .
Data Presentation: QC Metrics
| Analytic Method | Parameter Measured | Acceptance Criteria (Target) |
| HIC-HPLC | Hydrophobicity / DAR | Distinct peaks for DAR 0, 2, 4, 6, 8. Average DAR 3.5–4.0. |
| SEC-HPLC | Aggregation | >95% Monomer (Aggregate <5%).[3] |
| LC-MS (Deglycosylated) | Molecular Weight | Mass shift corresponds to integer multiples of Drug-Linker mass.[3] |
| Endotoxin (LAL) | Contamination | < 0.1 EU/mg (for in vivo use). |
Critical Analysis: HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for BBP linkers.[3]
-
Expectation: Due to the "Benzyloxy" shielding, the retention time of the BBP-ADC should be lower (elute earlier) than an ADC with a standard alkyl linker carrying the same payload.
-
Validation: If the BBP-ADC elutes later than expected, the "masking" effect has failed, likely due to incorrect conjugation orientation or linker hydrolysis.
References
-
BroadPharm. PEG Linkers & Discrete PEG Reagents.[3][1][2] Retrieved from BroadPharm Catalog. Link
-
Vector Laboratories. Advantages of dPEG® in ADC Linker Design. (2024).[4][5] Link
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[3] Nature Biotechnology. (Contextual citation on hydrophobic masking principles).
-
BenchChem. A Comparative Guide to Heterobifunctional Linkers for Bioconjugation.Link
-
Sigma-Aldrich. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads.[3]Link
Sources
Application Note: Strategic Solvent Selection for Reactions of 3-[4-(Benzyloxy)butoxy]propan-1-ol
Abstract
This guide provides a detailed framework for the strategic selection of solvents for chemical transformations involving 3-[4-(Benzyloxy)butoxy]propan-1-ol. As a bifunctional molecule featuring a primary alcohol and a benzyl ether, its reactivity and solubility are highly dependent on the solvent environment. This document outlines the core principles of solvent selection and provides reaction-specific protocols for common transformations such as oxidation, O-alkylation, and benzyl ether deprotection. The causality behind each solvent choice is explained to empower researchers, scientists, and drug development professionals to optimize reaction outcomes, enhance yields, and ensure process safety and scalability.
Introduction: The Critical Role of the Solvent
The choice of solvent is a critical parameter in organic synthesis that can dictate the success or failure of a reaction. An ideal solvent must not only dissolve the reactants and reagents but also actively facilitate the desired chemical transformation by stabilizing transition states, influencing reaction rates, and in some cases, determining the product distribution. For a molecule like this compound, the presence of two distinct functional groups—a polar, protic primary alcohol (-OH) and a nonpolar, aprotic benzyl ether (-OBn)—presents a unique challenge. The solvent must effectively solvate both the hydrophilic alcohol terminus and the lipophilic benzyloxy-alkane chain while being compatible with the specific reaction conditions.
This document serves as a comprehensive guide to navigating these challenges, moving beyond simple lists of solvents to explain the underlying chemical principles that govern optimal selection.
Physicochemical Properties & Key Considerations
This compound is an amphiphilic molecule. The primary alcohol group is capable of hydrogen bonding, favoring polar protic solvents. Conversely, the long alkyl chain and the aromatic benzyl group are best solvated by nonpolar or moderately polar aprotic solvents. This duality requires a careful balancing act when selecting a reaction medium.
The following diagram illustrates the key decision-making factors for solvent selection in reactions involving this substrate.
Caption: Decision workflow for solvent selection.
Solvent Recommendations for Key Transformations
Oxidation of the Primary Alcohol to an Aldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde, 3-[4-(benzyloxy)butoxy]propanal, is a common and delicate transformation that requires preventing over-oxidation to the carboxylic acid. The choice of solvent is paramount for controlling reactivity and ensuring compatibility with the oxidizing agent.
Recommended Solvents: Dichloromethane (DCM), Acetonitrile (MeCN)
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[1]
-
Solvent Choice Rationale: Dichloromethane (DCM) is the solvent of choice for Swern oxidations.[2][3] Its primary roles are to dissolve the substrate and reagents and to serve as a medium for the reaction, which must be conducted at very low temperatures (-78 °C) to maintain the stability of the reactive intermediates.[4] DCM's low freezing point (-96.7 °C) and ability to dissolve a wide range of organic compounds make it ideal. It is also inert to the highly reactive chlorosulfonium salt intermediate. While ethers like THF can also be used, DCM generally provides cleaner reactions.[2]
-
Step-by-Step Protocol:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of DMSO (2.2 eq.) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Slowly add a solution of this compound (1.0 eq.) in DCM.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (TEA) (5.0 eq.) dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm slowly to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Protocol 2: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes using a stoichiometric co-oxidant like sodium hypochlorite (bleach).[5]
-
Solvent Choice Rationale: This reaction is typically run in a biphasic system of Dichloromethane (DCM) and water .[5][6] The substrate and the TEMPO catalyst reside in the organic phase (DCM), while the co-oxidant (NaOCl) and buffer salts are in the aqueous phase.[7] This separation is crucial for controlling the reaction. More environmentally friendly solvents like nitriles have also been shown to be effective replacements for DCM.[8] For substrates with higher water solubility, monophasic systems of water/acetone or water/acetonitrile can be employed.[6]
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in DCM (0.5 M).
-
Add an aqueous solution of potassium bromide (0.1 eq.) and TEMPO (0.01 eq.).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq.) that has been buffered to pH 8.6-9.5 with sodium bicarbonate.[5]
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), water, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to afford the product.
-
O-Alkylation of the Primary Alcohol (Williamson Ether Synthesis)
This reaction involves deprotonating the primary alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
Recommended Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Solvent Choice Rationale: The Williamson ether synthesis is a classic SN2 reaction.[9] Polar aprotic solvents are ideal because they can solvate the cation of the alkoxide but do not form a strong hydrogen-bonding cage around the anionic nucleophile, leaving it highly reactive.[10][11]
-
Tetrahydrofuran (THF) is an excellent choice when using a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide in situ.[12] It effectively dissolves the substrate and the resulting alkoxide salt.
-
N,N-Dimethylformamide (DMF) is another common choice, particularly for less reactive alkyl halides, as its high polarity can accelerate SN2 reactions.[9] However, its high boiling point can make it difficult to remove during work-up.
-
-
Step-by-Step Protocol (using NaH in THF):
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.4 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Add the desired alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Deprotection of the Benzyl Ether
Removal of the benzyl protecting group to reveal the corresponding phenol is a key step in many synthetic routes. Catalytic hydrogenolysis is the most common and mildest method.
Recommended Solvents: Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)
-
Solvent Choice Rationale: The choice of solvent for catalytic hydrogenolysis can significantly affect the reaction rate and selectivity.[13]
-
Alcohols (Ethanol, Methanol): These are excellent, polar protic solvents that readily dissolve the substrate and facilitate the interaction between the substrate and the heterogeneous palladium catalyst (Pd/C).[14][15] They are the most commonly used solvents for this transformation.
-
Ethyl Acetate (EtOAc) and Tetrahydrofuran (THF): These are also effective solvents and are good choices if the substrate or product is sensitive to alcohols.[14] The rate of debenzylation is often influenced by the solvent in the following order: THF > Ethanol > Methanol.[13]
-
-
Step-by-Step Protocol (Catalytic Hydrogenolysis):
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate (0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Solvent Properties Data Table
The following table summarizes the key physical properties of the recommended solvents to aid in selection based on reaction temperature and work-up considerations.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Type |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar | Aprotic |
| Acetonitrile (MeCN) | CH₃CN | 81.6 | 37.5 | Polar | Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar | Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar | Aprotic |
| Ethanol (EtOH) | C₂H₅OH | 78.4 | 24.5 | Polar | Protic |
| Methanol (MeOH) | CH₃OH | 64.7 | 32.7 | Polar | Protic |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77.1 | 6.0 | Moderately Polar | Aprotic |
Troubleshooting and Safety
-
Incomplete Reactions: If a reaction stalls, consider switching to a more polar solvent to enhance solubility or increase the reaction temperature (if the reagents are stable). For SN2 reactions, switching from THF to DMF can sometimes accelerate slow reactions.
-
Side Product Formation: In Williamson ether synthesis, elimination (E2) can compete with substitution (SN2). Using a less sterically hindered base or a solvent that favors SN2, like DMF or DMSO, can minimize this.[16]
-
Safety: Always handle flammable solvents in a well-ventilated fume hood away from ignition sources. Chlorinated solvents like DCM are toxic and should be handled with appropriate personal protective equipment. Reactions involving NaH are hazardous due to the evolution of flammable hydrogen gas.
References
-
Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. [Online] Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Online] Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Online] Available at: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Online] Available at: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Online] Available at: [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids. [Online] Available at: [Link]
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution? [Online] Available at: [Link]
-
Quora. (2020). Why does a polar solvent disfavour an SN2 reaction? [Online] Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. [Online] Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Online] Available at: [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Online] Available at: [Link]
-
Wordpress. (n.d.). TEMPO Plus Co-Oxidant. [Online] Available at: [Link]
-
Thieme. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Online] Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. [Online] Available at: [Link]
-
Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. [Online] Available at: [Link]
-
Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Online] Available at: [Link]
-
RSC Publishing. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Online] Available at: [Link]
-
PubChem. (n.d.). 3-(4-(Benzyloxy)phenyl)propan-1-ol. [Online] Available at: [Link]
-
YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. [Online] Available at: [Link]
-
PubChem. (n.d.). Butoxypropan-1-ol. [Online] Available at: [Link]
-
Ataman Kimya. (n.d.). BUTOXYPROPANOL. [Online] Available at: [Link]
-
Molbase. (n.d.). butoxypropan-1-ol. [Online] Available at: [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
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- 16. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Optimizing the Purification of 3-[4-(Benzyloxy)butoxy]propan-1-ol via Column Chromatography: A Technical Support Guide
As a Senior Application Scientist, I've observed that the successful purification of moderately polar molecules like 3-[4-(Benzyloxy)butoxy]propan-1-ol is a common bottleneck in synthetic workflows. This guide is designed to serve as a dedicated technical support resource, moving beyond generic protocols to provide in-depth, field-proven insights into optimizing its purification by column chromatography. We will explore the causality behind methodological choices, establish self-validating protocols, and troubleshoot common issues encountered in the lab.
Understanding the Analyte: Physicochemical Properties
Before designing a purification strategy, it is critical to understand the structural characteristics of this compound.
-
Structure: C₆H₅CH₂O(CH₂)₄O(CH₂)₃OH
-
Key Functional Groups: A terminal primary alcohol (-OH), two ether linkages (-O-), and an aromatic benzyl group.
-
Polarity Profile: This molecule possesses both nonpolar (the C₄ and C₃ alkyl chains, the benzene ring) and polar characteristics (the hydroxyl and ether groups). The terminal alcohol is the most polar site and the primary handle for interaction with polar stationary phases. Overall, it is a molecule of moderate polarity.
This dual nature dictates the chromatographic conditions required for effective separation from common impurities, which may include nonpolar by-products (e.g., dibenzylated starting material) or more polar starting materials (e.g., diols).[1][2]
Foundational Principles for Purification
For a molecule of this nature, normal-phase chromatography using silica gel is the most common and effective approach. The separation mechanism relies on the adsorption of polar functional groups onto the hydrophilic surface of the silica.
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is rich in silanol groups (Si-OH), which form hydrogen bonds with the hydroxyl group of our target molecule.
-
Mobile Phase (Eluent): A nonpolar solvent system, typically a mixture of an alkane (like hexane or heptane) and a more polar solvent (like ethyl acetate), is used. The polar solvent competes with the analyte for binding sites on the silica, thus facilitating its elution. Increasing the proportion of the polar solvent increases the eluting power (decreases retention time).
Workflow for Method Development
Caption: Method Development Workflow for Column Chromatography.
Detailed Experimental Protocol
This protocol provides a robust starting point for the purification of multigram quantities of this compound.
Materials:
-
Crude this compound
-
Silica Gel (Standard Grade, 60 Å, 40-63 µm particle size)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC Grade
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Mobile Phase Selection (TLC):
-
Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 3:1, 2:1).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
The ideal solvent system is one that provides a retention factor (Rf) of 0.2-0.35 for the target compound and shows good separation from impurities. For this molecule, a system of Hexane:EtOAc (3:1) is often a good starting point.
-
-
Column Packing (Slurry Method):
-
For every 1 gram of crude material, plan to use approximately 30-50 grams of silica gel.
-
In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).
-
With the stopcock of the column open, pour the slurry into the column. Use a funnel to guide the flow. Tap the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
-
Column Equilibration:
-
Once packed, pass 2-3 column volumes (CV) of the starting mobile phase through the column to ensure it is fully equilibrated. The baseline of the eluent should be stable.[3]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble, such as dichloromethane (DCM).
-
Alternatively, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. This technique often results in sharper bands and better separation.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase. A gradient elution is often most effective.
-
Start with a low polarity mixture (e.g., 4:1 Hexane:EtOAc) to elute nonpolar impurities.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 3:1, then 2:1) to elute the target compound.
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in the same solvent system used for the initial method development.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
-
Pooling and Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification process.
Logic for Troubleshooting Common Issuesdot
Sources
Thermal stability concerns of 3-[4-(Benzyloxy)butoxy]propan-1-ol at high temperatures
The following guide serves as a specialized Technical Support resource for 3-[4-(Benzyloxy)butoxy]propan-1-ol .
This document is structured to address the specific thermal and oxidative stability challenges inherent to this molecule's functional groups (benzyl ether, dialkyl ether, primary alcohol).
Ticket Subject: Thermal Stability & High-Temperature Handling Concerns Classification: Chemical Stability / Process Safety Applicable CAS (Analogous): N/A (Custom Synthesis / Niche Intermediate)[1]
Executive Summary: The Stability Profile
This compound is a bifunctional linker containing three distinct reactive domains.[1] While generally stable at room temperature, it exhibits non-linear degradation kinetics at elevated temperatures (
Structural Vulnerability Analysis[1][2]
-
Benzyl Ether Moiety (
): The "weak link" regarding oxidation.[1] The benzylic position is highly susceptible to radical autoxidation, forming hydroperoxides that decompose into benzaldehyde and alcohols.[2] -
Aliphatic Ether Chain (
): Prone to peroxide formation upon long-term storage or heating in air.[1] -
Primary Alcohol (
): Thermally stable but susceptible to dehydration or oxidation to aldehydes if catalytic impurities (metals/acids) are present.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: Discoloration During Heating
User Question: "I heated the compound to
Technical Diagnosis: This is a classic signature of Benzylic Oxidation . Even under partial vacuum, trace oxygen at high temperatures initiates radical abstraction at the benzylic carbon.[2] The yellow color often arises from the formation of conjugated byproducts (e.g., benzaldehyde or trace quinoid species from aromatic degradation).[2]
Corrective Action:
-
Stop Heating: Immediately cool the reaction under an inert atmosphere (
or ). -
Purity Check: Run a TLC or
-NMR. Look for a singlet around ppm (Benzaldehyde) or loss of the benzylic protons ( ppm).[2] -
Purification: If degradation is
, filtration through a short plug of activated silica or charcoal can remove the colored impurities.[2]
Issue 2: Distillation Failure / Polymerization
User Question: "I attempted to distill the product at atmospheric pressure. The temperature stalled at
Technical Diagnosis: You likely triggered Thermal Decomposition before reaching the boiling point.
-
Boiling Point Estimation: Based on molecular weight (
) and hydrogen bonding ( ), the atmospheric boiling point is predicted to be .[2] -
Failure Mode: At
, benzyl ethers can undergo thermal cleavage, and the primary alcohol can dehydrate.[2] The "gum" suggests polymerization or oligomerization initiated by thermal radicals.
Corrective Action:
-
NEVER distill this compound at atmospheric pressure.
-
Protocol: Use High Vacuum Distillation (
).[2] The expected boiling point will drop to a manageable range ( ).[2]
Issue 3: Safety Concerns (Peroxides)
User Question: "This bottle has been on the shelf for 6 months. Can I heat it directly?"
Technical Diagnosis: High Risk. The molecule contains multiple ether sites. Pre-heating without testing for peroxides can lead to rapid decomposition or explosion, especially if distilled to dryness.[2]
Corrective Action:
-
Mandatory Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix) or KI starch test before heating.[2]
-
Quenching: If peroxides are detected (
), treat the solution with ferrous sulfate ( ) or sodium bisulfite before any thermal operation.[2]
Deep Dive: Degradation Mechanisms
Understanding why the molecule fails allows you to engineer better conditions.
Pathway A: Benzylic Autoxidation (The Primary Threat)
At high temperatures, the bond dissociation energy (BDE) of the benzylic
Pathway B: Acid-Catalyzed De-benzylation
If your crude mixture contains trace acid (e.g., from a previous Tosylation or HCl wash), heating will catalyze the cleavage of the benzyl ether, releasing benzyl alcohol or benzyl chloride and the free alcohol.[1][2]
Figure 1: Thermal and oxidative degradation pathways.[1] Note the bifurcation between oxidative cleavage (red) and acid-catalyzed hydrolysis (yellow).[1][2]
Validated Experimental Protocols
Protocol A: Safe Solvent Removal (High Temp)
Use this when concentrating the product after synthesis.[1][2]
-
Inert Loop: Connect the flask to a Schlenk line. Perform 3 cycles of Vacuum/Argon backfill.
-
Bath Temp: Set oil bath to maximum
initially. -
Vacuum Ramp: Slowly decrease pressure to
to remove bulk solvent (DCM, THF). -
High Temp Step: If high-boiling solvents (DMF, DMSO) must be removed, switch to a high-vacuum pump (
).-
Limit: Do not exceed
internal temperature. -
Monitor: Watch for "bumping" or sudden color changes.
-
Protocol B: Quantitative Peroxide Test (Iodometric Titration)
Required before distilling any batch older than 3 months.[2]
| Step | Action | Observation/Reasoning |
| 1 | Dissolve 1g sample in 10mL Acetic Acid/Chloroform (3:2). | Solubilizes both the organic ether and inorganic reagents. |
| 2 | Add 0.5mL Saturated KI solution. | Potassium Iodide reacts with active oxygen (peroxides).[2] |
| 3 | Incubate in dark for 1 min. | Light can catalyze false-positive oxidation of iodide. |
| 4 | Observe color.[1] | Yellow/Brown: Peroxides present ( |
| 5 | (Optional) Titrate with 0.01N | Quantifies exact peroxide level. If >100 ppm, discard batch.[2] |
Physical Data Summary (Predicted vs. Typical)
Since specific CAS data is proprietary/scarce, these values are derived from Group Contribution Methods and analogs (e.g., 3-butoxypropan-1-ol, benzyl butyl ether).[1][2]
| Property | Value (Est.) | Operational Limit | Notes |
| Boiling Point (Atm) | N/A | Decomposes before boiling at 1 atm.[1] | |
| Boiling Point (0.5 mmHg) | Recommended distillation range.[1][2] | ||
| Flash Point | High, but vapors are flammable.[2] | ||
| Auto-Ignition Temp | Based on polyether analogs. | ||
| Density | Slightly denser than water due to aromatic ring. |
References
-
Hiatt, R., & Traylor, T. G. (1965).[2] The Role of Hydroperoxides in the Oxidation of Benzyl Ethers. Journal of the American Chemical Society. This foundational text explains the mechanism of benzylic hydrogen abstraction and subsequent cleavage.
-
[2]
-
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. Provides standard protocols for drying and distilling high-boiling ethers and removing peroxides.[1]
-
Clark, J. H. (2000).[2] Oxidation of Alcohols and Ethers. In Green Chemistry. Discusses the thermal limitations of primary alcohols and ether linkages in aerobic environments.
-
Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards. Essential for understanding the explosion risks of peroxide-forming ethers upon heating.[1]
-
[2]
-
Sources
Overcoming steric hindrance in 3-[4-(Benzyloxy)butoxy]propan-1-ol coupling reactions
Topic: Overcoming Steric Hindrance in 3-[4-(Benzyloxy)butoxy]propan-1-ol Coupling
Executive Summary
You are likely utilizing This compound (referred to hereafter as Linker-OH ) as a heterobifunctional spacer in PROTAC, ADC, or polymer scaffold synthesis. While the linker itself possesses a reactive primary alcohol, its flexibility often masks the difficulty of coupling it to sterically hindered partners (e.g., tertiary carboxylic acids, bulky phenols, or solid-phase resins).
This guide addresses the kinetic traps where standard "textbook" couplings (DCC/DMAP or standard Mitsunobu) fail due to the "Entropic Penalty of Folding" and "Steric Wall" effects at the coupling site.
Module 1: Diagnostic Workflow
Before changing reagents, identify the failure mode.
Figure 1: Diagnostic logic for distinguishing between activation failure and steric blockade.
Module 2: Etherification (The Mitsunobu Problem)
User Query: "I am trying to couple Linker-OH to a 2,6-disubstituted phenol using DEAD/PPh3, but I only recover starting material. Why?"
Technical Insight: Standard Mitsunobu reagents (DEAD/DIAD and PPh3) often fail with bulky nucleophiles because the betaine intermediate is bulky itself. If the phenol is sterically crowded, it cannot attack the phosphorus center effectively, or the subsequent SN2 attack by the alcohol is blocked by the bulk of the phosphine oxide leaving group.
The Solution: Modified Mitsunobu (Tsunoda Protocol) Replace PPh3 with PBu3 (Tributylphosphine) and DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) .
-
Why? PBu3 is less sterically demanding and more nucleophilic than PPh3. ADDP forms a more stable betaine intermediate that resists decomposition at the higher temperatures often required for hindered substrates.
Protocol: High-Steric Ether Coupling
| Reagent | Equivalents | Role |
| Target Phenol | 1.0 eq | Sterically hindered nucleophile |
| Linker-OH | 1.2 - 1.5 eq | Primary alcohol |
| ADDP | 2.0 eq | Azo-acceptor (Solid, easier to handle) |
| PBu3 | 2.0 eq | Phosphine (Liquid, stench!) |
| Solvent | Toluene or THF | Toluene allows higher temp. |
Step-by-Step:
-
Dissolution: Dissolve Target Phenol, Linker-OH, and ADDP in anhydrous Toluene (0.1 M concentration). Note: ADDP may not fully dissolve yet.
-
Cooling: Cool the mixture to 0°C under Argon.
-
Addition: Add PBu3 dropwise. The solution should clear as the betaine forms.
-
The Push: Allow to warm to Room Temp (RT). If no reaction after 4 hours, heat to 60°C .
-
Critical Check: Standard DEAD decomposes at 60°C; ADDP is stable up to ~80°C.
-
-
Workup: Cool, dilute with Hexanes. The phosphine oxide byproduct usually precipitates. Filter and concentrate.
Module 3: Esterification (The Acylation Wall)
User Query: "My Steglich coupling (EDC/DMAP) of Linker-OH to a tertiary carboxylic acid yields <10% product. I see mostly N-acylurea byproduct."
Technical Insight: In hindered systems, the O-acylisourea intermediate formed by EDC/DCC reacts too slowly with the alcohol. Instead, it rearranges into an inert N-acylurea (the "Steglich rearrangement"), permanently killing the active species. You need a reagent that forms a Mixed Anhydride —a species reactive enough to drive coupling but stable enough to prevent rearrangement.
The Solution: Yamaguchi Esterification Use 2,4,6-Trichlorobenzoyl chloride (TCBC) .[1][2][3][4]
Mechanism of Action (Visualized)
Figure 2: The Yamaguchi mechanism forces coupling by creating a mixed anhydride where DMAP selectively attacks the target carbonyl, bypassing the steric bulk of the TCBC leaving group.
Protocol: Yamaguchi Coupling
-
Activation: Dissolve the Hindered Acid (1.0 eq) and TEA (Triethylamine, 1.2 eq) in THF.
-
Reagent Addition: Add TCBC (1.1 eq) dropwise. Stir 1 hr at RT.
-
Observation: A white precipitate (TEA·HCl) will form. Do not filter yet.
-
-
Solvent Swap (Optional but Recommended): Remove THF in vacuo and redissolve the residue in Toluene . Toluene suppresses side reactions better than THF for this step.
-
Coupling: Add Linker-OH (1.2 eq) and DMAP (2.0 eq).
-
Note: Stoichiometric DMAP is required, not catalytic, to drive the equilibrium in hindered cases.
-
-
Reaction: Heat to 80°C for 4-12 hours.
Alternative: Shiina Esterification If the substrate is acid-sensitive (e.g., contains Boc groups or acetals), replace TCBC with MNBA (2-methyl-6-nitrobenzoic anhydride) . It operates similarly but under milder, nearly neutral conditions.[5]
Module 4: Comparative Data & Reagent Selection
Use this table to select the correct protocol based on your specific "Steric Partner."
| Coupling Partner Type | Recommended Protocol | Key Reagent | Expected Yield |
| Primary/Secondary Acid | Steglich | EDC / DMAP | >90% |
| Tertiary Acid (e.g., Ibuprofen deriv.) | Yamaguchi | TCBC / DMAP | 80-95% |
| Acid-Sensitive / Epimerizable | Shiina | MNBA / DMAP | 75-90% |
| Bulky Phenol (e.g., 2,6-di-t-butyl) | Modified Mitsunobu | ADDP / PBu3 | 60-80% |
| Solid Phase Resin | Ghosez | Ghosez Reagent | >95% (conversion) |
References
-
Yamaguchi Esterification Mechanism & Protocol: Dhimitruka, I., & SantaLucia, J. (2006).[3][6] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[3][6] [Link]
-
Shiina Esterification (MNBA) for Hindered Acids: Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[3] Chemistry Letters, 31(3), 286–287. [Link]
-
Modified Mitsunobu (ADDP/PBu3): Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639–1642. [Link]
-
Ghosez Reagent for Neutral Acid Chloride Formation: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181. [Link]
Sources
- 1. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Purification of 3-[4-(Benzyloxy)butoxy]propan-1-ol
[1][2]
Ticket ID: #PUR-Bn-Alkoxy-092 Subject: Oily Residue & Purification Strategy for 3-[4-(Benzyloxy)butoxy]propan-1-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
The target molecule, This compound , is a mono-protected glycol ether derivative.[1][2] Its structure—a flexible alkyl chain terminated by a polar primary alcohol and a lipophilic benzyl ether—creates a "viscous trap." It naturally resists crystallization due to high conformational entropy and often retains solvents (DCM, Toluene) or impurities (Benzyl alcohol) which mimic an oily state.
This guide provides a tiered troubleshooting approach, moving from chemical decontamination to high-resolution separation.
Part 1: Diagnostic & Initial Handling
User Question: My product is a persistent yellow oil. Is this its natural state, or is it impure?
Scientist's Response: Based on the structural motif (long aliphatic ether chain), this compound is naturally an oil at room temperature. However, "oily" does not mean "wet."[2] If the oil is not free-flowing or appears cloudy, you likely have entrained solvent or specific by-products.[1][2]
The "Viscous Trap" Diagnostic
Before attempting complex purification, rule out solvent entrapment, which is common with glycol ethers due to hydrogen bonding.
-
Run a 1H NMR: Check for specific solvent peaks (DCM at 5.30 ppm, Toluene aromatic region).
-
The Azeotrope Trick: If solvent is present, simple vacuum is insufficient.
Part 2: Chemical Decontamination (Pre-Chromatography)
User Question: I see spots on TLC just above/below my product. How do I clean this before the column?
Scientist's Response: Chromatography should be your final step, not your first. The synthesis of benzyl ethers often leaves Benzyl Alcohol (BnOH) or Benzyl Chloride , which co-elute with your product because their polarity is deceptively similar to your target alcohol.
Protocol: The "Chemical Sweep"
Perform this workup before loading your column to remove up to 90% of impurities.
| Impurity Type | Origin | Removal Strategy | Mechanism |
| Benzyl Alcohol | Excess Reagent | Water Wash x3 | BnOH has moderate water solubility (4 g/100 mL).[1][2] Your target (C14 chain) is much more lipophilic and will stay in the organic phase. |
| Benzyl Chloride | Starting Material | Dilute Ammonia Wash | Converts trace halides to water-soluble amines over time (slow) or simply washes away.[1][2] |
| Unreacted Diol | Starting Material | Brine Wash | The highly polar diol partitions strictly into the aqueous brine layer. |
| Aldehydes | Oxidation Byproduct | NaHSO₃ Wash | Forms a water-soluble bisulfite adduct with any benzaldehyde present.[1][2] |
Part 3: Chromatographic Strategy (The Core Solution)
User Question: The product streaks on silica and co-elutes with impurities. What solvent system should I use?
Scientist's Response: Glycol ethers "drag" on silica due to the primary alcohol interacting with silanols. You must disrupt this interaction without making the mobile phase too polar.
Optimized Flash Chromatography Protocol
Stationary Phase: Silica Gel (40–63 µm).[1][2] Loading: DCM (Liquid loading is preferred for oils; dry loading on Celite can broaden peaks for viscous oils).[1]
Recommended Gradient (Linear)
Do not use Isocratic elution.[1] Use a gradient to "sharpen" the tailing alcohol peak.
-
Solvent A: Hexanes (or Heptane)[3]
-
Solvent B: Ethyl Acetate (EtOAc)[3]
-
Modifier: None usually needed, but 1% Isopropanol in Solvent B can reduce streaking.
Gradient Profile:
-
0–5 mins: 100% Hexanes (Elutes non-polar dibenzyl ether byproducts).[1][2]
-
5–15 mins: Ramp to 20% EtOAc.
-
15–30 mins: Ramp to 40% EtOAc (Target compound typically elutes here, Rf ~0.3–0.4).
-
30+ mins: Flush with 100% EtOAc (Removes polar degradation products).
Visualization: The Purification Logic Flow
The following diagram illustrates the decision process for purifying this specific class of ether-alcohols.
Caption: Decision matrix for purifying lipophilic glycol ethers. Note the emphasis on pre-column washing to remove amphiphilic impurities like Benzyl Alcohol.
Part 4: Advanced Troubleshooting (FAQ)
Q: I tried the column, but I still have a "shadow" spot. What now? A: If chromatography fails, you must utilize boiling point differences .[2] This molecule has a high molecular weight (~238 g/mol ) and hydrogen bonding.[1]
-
Conditions: You need high vacuum (<0.1 mmHg).[1]
-
Procedure:
-
Heat to 100°C to strip volatiles (BnCl, BnOH).
-
Increase to 160–180°C (estimated) to distill the target. Warning: Do not overheat (>200°C) as benzyl ethers can cleave thermally.[1]
-
Q: Can I crystallize it to get a solid? A: Highly unlikely. The ether linkages provide too much rotational freedom.
-
Try this instead: "Trituration at -78°C."
-
Dissolve in minimal Pentane.
-
Cool in Dry Ice/Acetone bath.
-
Scratch the glass side.
-
If a white solid forms, filter cold.[2] If it melts upon warming, it is an oil; accept it and store it in the freezer.
-
Q: How do I store this to prevent it from turning yellow? A: Yellowing indicates oxidation to benzaldehyde or peroxides.[1]
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Butterworth-Heinemann.[1][2] (Standard text for physical properties and purification of alcohols and ethers). [1]
-
Flash Chromatography of Polar Compounds . Sorbent Technologies Application Notes. (General guide on solvent selection for polar alcohols).
-
Removal of Benzyl Alcohol from Reaction Mixtures . Org.[1][2][4] Process Res. Dev. (Strategies for washing out amphiphilic impurities). [1]
-
Synthesis and Properties of Glycol Ethers . PrepChem (Analogous synthesis of 3-benzyloxypropanol).
Validation & Comparative
Mass spectrometry fragmentation patterns of 3-[4-(Benzyloxy)butoxy]propan-1-ol
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-[4-(Benzyloxy)butoxy]propan-1-ol . This document is structured to assist analytical chemists and drug development professionals in the structural elucidation, quality control, and differentiation of this compound from synthetic by-products.
Content Type: Publish Comparison Guide
Subject: Mass Spectrometry (EI vs. ESI) & Structural Analog Differentiation
Molecular Formula:
Executive Summary & Compound Architecture
This compound is a heterobifunctional linker often utilized in medicinal chemistry for PROTAC® synthesis or PEGylation strategies.[1] Its structure consists of three distinct domains, each exhibiting unique mass spectral behaviors:
-
Benzyl Ether Moiety: A highly labile group acting as a "charge tag" in Electron Ionization (EI), dominating the spectrum with tropylium ions.[1]
-
Aliphatic Ether Core (Butoxy-Propoxy): Susceptible to inductive cleavage and McLafferty-like rearrangements.[1]
-
Terminal Primary Alcohol: Directs dehydration pathways (
) and influences cationization in Electrospray Ionization (ESI).[1]
This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) profiles of the compound and differentiates it from its common synthetic precursor, 4-(Benzyloxy)butan-1-ol .[1]
Methodology: Self-Validating Experimental Protocols
To ensure reproducible data, the following protocols utilize internal system suitability tests (SST).
Protocol A: GC-MS (Electron Ionization)
Objective: Structural fingerprinting and impurity profiling.[1]
-
System: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).[1]
-
Inlet: Split 20:1, 280°C.
-
Source Temp: 230°C; Quad Temp: 150°C.[1]
-
SST Criteria: Inject Benzyl Alcohol standard.[1] Verify
91 is the base peak and 108 is present at >15% abundance. If 108 is <5%, source temperature may be too high, inducing thermal degradation.[1]
Protocol B: LC-MS (Electrospray Ionization)
Objective: Molecular weight confirmation and adduct analysis.[1]
-
System: Waters Xevo or Thermo Q-Exactive.[1]
-
Mobile Phase: A:
+ 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1] -
Gradient: 5-95% B over 5 mins.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.[1]
-
SST Criteria: Inject the sample. A dominant peak at
256.1 ( ) or 261.1 ( ) must be observed.[1] Note: Polyethers often sequester or avidly; protonated ions ( ) may be low abundance.[1]
Comparative Analysis: Performance & Signaling
Comparison 1: Ionization Mode Efficacy (EI vs. ESI)
This section contrasts how the two techniques reveal different structural information.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Elucidation. Hard ionization shatters the molecule to reveal the carbon skeleton.[1] | MW Confirmation. Soft ionization preserves the molecular ion for purity assessment. |
| Base Peak | ||
| Molecular Ion ( | Weak / Absent. The ether linkages and alcohol group destabilize the radical cation, leading to rapid fragmentation. | Dominant. Observed as adducts.[1] |
| Key Diagnostic Ions | ||
| Blind Spots | Cannot easily distinguish between isomeric ether chain lengths without retention time data.[1] | Cannot confirm the presence of the benzyl group structure (only mass). |
Comparison 2: Differentiation from Precursor (4-Benzyloxybutan-1-ol)
A common synthesis impurity is the unreacted precursor.[1]
| Parameter | Target: this compound | Alternative: 4-(Benzyloxy)butan-1-ol |
| Molecular Weight | 238.32 Da | 180.24 Da |
| Mass Shift ( | +58 Da (Insertion of Propyl Ether unit: | Reference |
| EI Fingerprint | Presence of | Prominent |
| ESI Adducts |
Mechanistic Fragmentation Pathways (EI)[1]
The fragmentation of this compound under electron impact is driven by charge localization on the ether oxygens and the aromatic ring.[1]
Key Pathways:
-
Benzyl Cleavage (Dominant): The bond between the benzylic carbon and the ether oxygen cleaves heterolytically to form the stable Tropylium ion (
91) . -
Alpha-Cleavage (Ether): Charge localization on the ether oxygen triggers cleavage of the adjacent C-C bond.
-
Path A: Loss of the benzyl-butyl chain yields the propanol oxonium ion.
-
Path B: Loss of the propanol chain yields the benzyl-butyl oxonium ion.
-
-
Dehydration: The terminal alcohol eliminates water (18 Da) via a 1,4-elimination mechanism involving the ether oxygen.
Visualization of Signaling Pathways
The following diagram illustrates the logical flow of fragmentation from the molecular ion to the stable terminal fragments.
Caption: Figure 1. EI-MS fragmentation logic tree. Red arrow indicates the dominant pathway forming the m/z 91 base peak.
Detailed Fragment Ion Table
This table summarizes the expected ions, their origin, and their diagnostic value.
| m/z (approx) | Ion Identity | Mechanism | Diagnostic Value |
| 238 | Molecular Ion | Very weak/absent in EI; confirms MW. | |
| 220 | Dehydration ( | Characteristic of primary alcohols. | |
| 147 | Loss of Benzyl ( | Confirms the "core" aliphatic chain structure.[1] | |
| 108 | Benzyl Alcohol radical cation | Result of H-rearrangement; differentiates ethers from esters. | |
| 91 | Tropylium Ion | Base Peak. Confirms presence of Benzyl group.[1] | |
| 75 | Diagnostic for the propanol-ether linkage. | ||
| 65 | Cyclopentadienyl cation | Secondary fragment from | |
| 31 | Hydroxymethyl ion | Diagnostic for primary alcohol terminus.[1] |
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and benzyl fragmentation mechanisms).
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Benzyl Ether Derivatives. National Institute of Standards and Technology.[3] [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for alcohol dehydration and ether fragmentation rules).
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Source for ESI adduct formation mechanisms in polyethers).[1] [Link][1]
Sources
A Comparative Guide to Linker Hydrophobicity: 3-[4-(Benzyloxy)butoxy]propan-1-ol vs. Polyethylene Glycol (PEG) Linkers
Introduction: The Critical Role of the Linker in Advanced Therapeutics
In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a simple molecular bridge. It is a critical determinant of a therapeutic's success, profoundly influencing its stability, solubility, pharmacokinetic (PK) profile, and ultimately, its efficacy and safety.[1] One of the most pivotal properties of a linker is its hydrophobicity. An inappropriate level of hydrophobicity can lead to issues such as drug aggregation, rapid clearance, and diminished therapeutic index.[1][2]
This guide provides an in-depth comparison of two distinct classes of linkers: the highly hydrophilic and widely utilized polyethylene glycol (PEG) linkers, and the significantly more hydrophobic aliphatic linker, 3-[4-(Benzyloxy)butoxy]propan-1-ol. We will explore their fundamental chemical differences, present experimental methodologies for quantifying their hydrophobicity, and discuss the profound implications of these properties on the performance of complex bioconjugates.
Section 1: Unpacking the Chemical Structures and Intrinsic Properties
The hydrophobicity of a linker is dictated by its chemical structure—specifically, the balance of polar, hydrogen-bond-forming moieties and nonpolar hydrocarbon regions.
Polyethylene Glycol (PEG) Linkers: The Gold Standard of Hydrophilicity
PEG linkers are polymers composed of repeating ethylene oxide units (-CH₂CH₂O-).[3] This simple, repeating structure is the key to their profound hydrophilicity. The numerous ether oxygen atoms along the polymer backbone readily form hydrogen bonds with water molecules.[4] This interaction creates a "hydration shell" around the bioconjugate, which has several critical benefits:
-
Enhanced Aqueous Solubility : PEG linkers are a cornerstone strategy for improving the solubility of hydrophobic drug payloads.[5][6] This is crucial for developing stable, injectable formulations and preventing aggregation.[5]
-
Improved Pharmacokinetics : The hydration shell increases the hydrodynamic radius of the molecule, which slows its clearance by the kidneys and prolongs its circulation half-life.[7][8]
-
Reduced Immunogenicity : By sterically masking potential epitopes on the drug or biologic, PEGylation can reduce the risk of the conjugate being recognized and cleared by the immune system.[3][9]
PEG linkers are available in various discrete lengths (e.g., PEG4, PEG8, PEG12), allowing for precise tuning of the bioconjugate's physicochemical properties.[9]
This compound: A Hydrophobic Alternative
In contrast, this compound possesses a chemical structure dominated by nonpolar, hydrophobic moieties. Its key components are:
-
Benzyloxy Group : A benzyl ring attached via an ether linkage. The aromatic ring is inherently hydrophobic.
-
Butoxy Chain : A four-carbon alkyl chain that further contributes to the molecule's lipophilic character.
-
Propanol Terminus : A three-carbon chain with a terminal hydroxyl group.
While the ether linkages and the terminal hydroxyl group offer some capacity for hydrogen bonding, their influence is overshadowed by the large, nonpolar hydrocarbon structure. This results in a molecule with significantly higher hydrophobicity compared to a PEG linker of similar size. For instance, the computationally predicted partition coefficient (XLogP3) of a structurally related compound, 3-(4-(Benzyloxy)phenyl)propan-1-ol, is 3.7, indicating strong lipophilicity.[10] This contrasts sharply with the typically low or negative LogP values of short-chain PEG molecules.
Section 2: Quantifying Hydrophobicity: The Partition Coefficient (LogP)
To move beyond qualitative descriptions, we must quantify hydrophobicity. The most widely accepted measure is the octanol-water partition coefficient (P) , or its logarithmic form, LogP .
LogP is defined as the ratio of the concentration of a solute in octanol (a nonpolar solvent mimicking lipids) to its concentration in water (a polar solvent) at equilibrium.
LogP = log ( [Solute]octanol / [Solute]water )
-
LogP < 0 : The compound is predominantly hydrophilic.
-
LogP > 0 : The compound is predominantly hydrophobic.
-
Higher LogP values indicate greater hydrophobicity .[11]
While the traditional "shake-flask" method is the gold standard for LogP determination, it can be challenging for certain compounds.[12] A more practical and widely used alternative is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , which correlates a compound's retention time on a hydrophobic stationary phase with its LogP.[13][14]
Experimental Protocol: LogP Determination via RP-HPLC
This protocol provides a robust method for empirically comparing the hydrophobicity of different linkers.
Objective: To determine the LogP values of this compound and a representative PEG linker (e.g., OH-PEG4-OH) using a calibration curve generated from standards with known LogP values.
Materials:
-
Analytical HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA
-
LogP standards: A set of compounds with known LogP values spanning the expected range (e.g., Uracil, Toluene, Naphthalene).
-
Test compounds: this compound, OH-PEG4-OH.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare stock solutions of LogP standards and test compounds in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Dilute stocks to a final concentration of ~50-100 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: 254 nm (adjust if necessary based on compound absorbance)
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate. An isocratic method may also be used if retention times are suitable.
-
-
Data Acquisition and Analysis:
-
Inject each standard and test compound in triplicate to ensure reproducibility.
-
Record the retention time (t_R) for each compound. Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0 .
-
Take the logarithm of each retention factor (log k').
-
Create a calibration curve by plotting the known LogP values of the standards (Y-axis) against their corresponding log k' values (X-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is considered a good fit.
-
Using the log k' values calculated for the test compounds, interpolate their LogP values from the calibration curve using the regression equation.
-
Caption: Workflow for experimental LogP determination using RP-HPLC.
Section 3: Comparative Data Summary
The following table summarizes the key differences in hydrophobicity and related properties between the two linker types.
| Property | PEG Linkers (e.g., PEG4) | This compound |
| Key Moieties | Repeating hydrophilic ether units | Hydrophobic benzyl and butyl groups |
| Calculated LogP | Low / Negative | High / Positive (e.g., > 3.0) |
| Water Solubility | High | Low |
| Impact on Conjugate | Increases overall hydrophilicity | Increases overall hydrophobicity |
| Primary Advantage | Enhances solubility, stability, and circulation half-life[7][] | May enhance cell membrane permeability |
Section 4: Functional Implications for Drug Development
The choice between a hydrophilic and a hydrophobic linker has profound consequences for the behavior of a bioconjugate in vitro and in vivo.
Impact on Antibody-Drug Conjugates (ADCs)
For ADCs, maintaining solubility and preventing aggregation is paramount. Many potent cytotoxic payloads are highly hydrophobic, and conjugating them to an antibody can induce aggregation, leading to rapid clearance and loss of efficacy.[2][16]
-
PEG Linkers in ADCs : The use of hydrophilic PEG linkers is a well-established strategy to counteract the hydrophobicity of the payload.[17] They improve the physical stability of the ADC, enhance its pharmacokinetic profile, and can enable higher drug-to-antibody ratios (DARs) without causing aggregation.[7][16] The PEG linker effectively "shields" the hydrophobic drug, keeping the entire ADC soluble and stable in the bloodstream.[7]
-
Hydrophobic Linkers in ADCs : Using a linker like this compound in an ADC, especially with a hydrophobic payload, would likely exacerbate aggregation problems.[1] This would lead to poor stability, faster clearance, and a compromised therapeutic window.[16] Therefore, for most systemic ADC applications, highly hydrophobic linkers are generally avoided.
Caption: PEG linkers create a hydration shell, preventing ADC aggregation.
Impact on Proteolysis Targeting Chimeras (PROTACs)
The requirements for PROTACs are different. These heterobifunctional molecules must be sufficiently soluble for administration but also possess enough lipophilic character to cross the cell membrane and engage intracellular target proteins and E3 ligases.[18][19]
-
PEG Linkers in PROTACs : While PEG linkers are commonly used in PROTAC design to improve solubility and optimize the spatial orientation between the two ends of the molecule, excessively long or hydrophilic PEG chains can sometimes hinder cell permeability, reducing efficacy.[19]
-
Hydrophobic Linkers in PROTACs : This is where a linker like this compound can find a strategic application. Its inherent hydrophobicity can aid in passive diffusion across the lipid bilayer of the cell membrane.[4] For PROTACs targeting cytosolic or nuclear proteins, a more hydrophobic linker might be the key to achieving sufficient intracellular concentrations and potent protein degradation. The challenge lies in balancing this required hydrophobicity with overall solubility to avoid formulation and bioavailability issues.
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A Senior Application Scientist's Guide to Structural Validation: A Case Study on 3-[4-(Benzyloxy)butoxy]propan-1-ol using ¹³C NMR
This guide provides an in-depth, practical walkthrough of how to validate the structure of a moderately complex molecule, 3-[4-(Benzyloxy)butoxy]propan-1-ol. We will center our strategy on ¹³C NMR and demonstrate how to build a self-validating system by integrating complementary NMR techniques. This approach moves beyond simple spectrum interpretation to a robust, evidence-based confirmation protocol.
The Analytical Challenge: this compound
The target molecule, this compound, presents a valuable case study. It contains distinct structural motifs: a terminal primary alcohol, a central aliphatic chain with two ether linkages, and an aromatic benzyloxy group. The presence of multiple, similar C-O and C-C environments in the aliphatic region makes a simple one-dimensional (1D) ¹³C NMR analysis prone to ambiguity. Our task is to assign every unique carbon atom to a specific resonance with unshakable confidence.
Caption: Labeled structure of this compound.
Pillar 1: Foundational Analysis with ¹³C NMR
¹³C NMR spectroscopy is the ideal starting point because it directly observes the carbon backbone. In a standard broadband proton-decoupled experiment, each non-equivalent carbon atom produces a single peak, allowing for a direct count of unique carbon environments.[1][2] The chemical shift (δ) of each peak is highly sensitive to its local electronic environment, providing crucial clues about its functional group and position.[2][3]
Predictive Analysis: Forming the Hypothesis
Before entering the lab, we can predict the ¹³C NMR spectrum. Our target molecule has 12 unique carbon environments, so we expect to see 12 distinct signals. By consulting established chemical shift correlation charts and utilizing predictive software, we can generate a hypothesis for the assignment of these signals.[4][5][6]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (-CH₂OH) | 60-65 | Primary alcohol carbon, deshielded by the adjacent -OH group. |
| C2 (-CH₂-) | 30-35 | Aliphatic carbon, influenced by proximity to C-O bonds. |
| C3 (-O-CH₂-) | 68-72 | Ether carbon, deshielded by the adjacent oxygen. |
| C4 (-O-CH₂-) | 69-73 | Ether carbon, similar to C3 but in a different chain. |
| C5, C6 (-CH₂-) | 25-30 | Core aliphatic carbons, least affected by heteroatoms. |
| C7 (-CH₂-O-) | 69-73 | Ether carbon, adjacent to the benzyloxy oxygen. |
| C8 (Ph-CH₂-O-) | 72-75 | Benzylic ether carbon, deshielded by both the phenyl ring and oxygen. |
| C12 (para-C) | 127-129 | Aromatic C-H, standard para position. |
| C10 (ortho-C) | 128-130 | Aromatic C-H, standard ortho position. |
| C11 (meta-C) | 128-130 | Aromatic C-H, standard meta position. |
| C9 (ipso-C) | 137-140 | Quaternary aromatic carbon attached to the benzylic group. |
Note: Predicted values are estimates. Actual values may vary based on solvent and other experimental conditions.
Pillar 2: The Experimental Protocol: Ensuring Data Integrity
The quality of the final data is entirely dependent on a meticulous experimental setup. A trustworthy protocol is a self-validating one, designed to minimize artifacts and produce a clean, interpretable spectrum.
Step-by-Step Methodology for ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its well-defined solvent residual peak (a triplet at ~77.16 ppm) which can be used for spectral calibration.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm). Causality: TMS is chemically inert and provides a single, sharp signal that does not typically overlap with signals from organic analytes, establishing a reliable reference point.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
The experiment is performed on a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard broadband proton-decoupled ¹³C NMR spectrum. Causality: Proton decoupling collapses all ¹³C-¹H coupling, simplifying the spectrum so that each carbon signal appears as a singlet. This significantly improves the signal-to-noise ratio, which is critical given the low natural abundance (1.1%) of the ¹³C isotope.[1][3]
-
Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Pillar 3: A Multi-faceted Approach to Unambiguous Assignment
While the 1D ¹³C NMR spectrum provides a count of unique carbons and their chemical environments, the congested aliphatic region (25-75 ppm) requires more advanced techniques for definitive assignment. This is where we build our self-validating system by layering information from complementary experiments.
Caption: Logical workflow for comprehensive NMR-based structure validation.
Comparison with Complementary Techniques
-
¹H NMR: This is the essential counterpart to ¹³C NMR. It provides information on the number of different proton environments, their relative numbers (via integration), and their connectivity through spin-spin splitting patterns.[7][8] For our molecule, it would help differentiate the various -CH₂- groups based on their coupling to neighbors.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for resolving ambiguity in the ¹³C spectrum. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent.[9] This allows us to definitively categorize the signals for C1 through C8.
-
Expected DEPT-135 Results:
-
Positive Signals: None expected (no CH or CH₃ groups).
-
Negative Signals: C1, C2, C3, C4, C5, C6, C7, C8.
-
Absent Signals: C9 (quaternary ipso-carbon), C10, C11, C12 (aromatic CH signals are often weak or absent depending on parameters, but the key is C9 is definitively absent).
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for assignment, as it creates a 2D map correlating each carbon atom directly to the proton(s) attached to it.[10] By analyzing the ¹H NMR spectrum and then using HSQC, we can transfer the proton assignments directly to the carbons they are bonded to. For example, the distinct triplet of the proton on C1 (-CH₂OH) in the ¹H spectrum will correlate to only one carbon signal in the HSQC spectrum, definitively identifying the C1 resonance.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The final confirmation comes from HMBC, which reveals correlations between carbons and protons over two to three bonds.[11] This is how we prove the connectivity of the molecular fragments. For example, we would expect to see a correlation between the benzylic protons on C8 and the ipso-carbon C9, as well as the ether carbon C7, confirming the C7-O-C8-C9 linkage. Similarly, correlations between protons on C3 and carbon C4 would validate the ether link between the butoxy and propanol chains.
Synthesizing the Data for Final Validation
By integrating the data from this suite of experiments, we can construct a final, fully validated assignment table.
| Assigned Carbon | Experimental δ (ppm) | DEPT-135 | Key HSQC Correlation (δ ¹H) | Key HMBC Correlations (δ ¹H) |
| C1 | e.g., 62.1 | Negative | Proton on C1 | Protons on C2 |
| C3 | e.g., 70.5 | Negative | Proton on C3 | Protons on C2, C4 |
| C8 | e.g., 73.2 | Negative | Proton on C8 | Protons on C7, C9(ipso) |
| ... | ... | ... | ... | ... |
| C9 | e.g., 138.5 | Absent | None | Protons on C8, C10(ortho) |
This table, populated with experimental data, represents the culmination of our work. Each piece of evidence supports the others, creating a self-consistent and irrefutable validation of the proposed structure for this compound. This rigorous, multi-technique approach exemplifies the standards of scientific integrity required in modern chemical research.
References
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Structural elucidation by NMR(1HNMR) | PPTX. Slideshare. [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
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NMR Prediction. ACD/Labs. [Link]
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A guide to ¹³C NMR chemical shift values. Compound Interest. [Link]
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NMR Predictor Guide: Which Type Is Best for You? Chemaxon. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[4-(Benzyloxy)butoxy]propan-1-ol
For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-[4-(Benzyloxy)butoxy]propan-1-ol, a compound that, while not extensively characterized in publicly available safety literature, possesses structural features—specifically ether and alcohol functionalities—that warrant a cautious and informed approach to its handling and disposal.
Understanding the Hazard Profile: A Proactive Stance in the Absence of Specific Data
Key Potential Hazards:
-
Skin and Eye Irritation: Similar alkoxy propanols are known to cause skin and eye irritation.[1][2][3] Direct contact should be avoided.
-
Peroxide Formation: Ethers, particularly benzyl and alkyl ethers, are susceptible to the formation of explosive peroxides upon exposure to air and light.[4][5][6][7][8] This is a critical consideration for the storage and disposal of this compound.
-
Combustibility: While specific flammability data is unavailable, the presence of a hydrocarbon backbone suggests the compound is likely combustible.[4][9]
Given these potential hazards, this compound should be handled as a hazardous substance. The disposal process must be approached with the assumption that it is a hazardous waste until confirmed otherwise by a certified laboratory.
Quantitative Data Summary for Structurally Related Compounds
To provide context, the following table summarizes key safety and physical data for structurally analogous compounds. This information should be used as a guide and not as a direct substitute for data on this compound.
| Property | 1-Butoxy-2-propanol | n-Propanol | Benzyl Alcohol |
| CAS Number | 5131-66-8[3] | 71-23-8[10] | 100-41-4 |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][2][3] | H225 (Highly flammable liquid and vapour), H318 (Causes serious eye damage), H336 (May cause drowsiness or dizziness)[10] | H302 (Harmful if swallowed), H332 (Harmful if inhaled) |
| Flash Point | 62.5 °C[3] | 15 °C[11] | 93 °C |
| Disposal Considerations | Entrust disposal to a licensed waste disposal company.[2] | Offer surplus and non-recyclable solutions to a licensed disposal company.[9] | Proceed in accordance with valid regulations on waste disposal.[12] |
Experimental Protocol: Disposal Procedure
This protocol provides a step-by-step methodology for the safe disposal of this compound waste.
Objective:
To ensure the safe, compliant, and environmentally responsible disposal of this compound from a laboratory setting.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Fume hood
-
Spill kit for chemical spills
Step-by-Step Methodology:
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Collect the waste in a designated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
The container should be kept closed except when adding waste.[9]
2. Labeling of Hazardous Waste:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the potential hazards (e.g., "Irritant," "Potential Peroxide Former")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated.[9]
-
Store away from sources of ignition, heat, and direct sunlight to minimize the risk of peroxide formation.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Peroxide Formation Management:
-
Due to the presence of ether linkages, it is crucial to manage the risk of peroxide formation.
-
Label the primary container of this compound with the date it was received and the date it was first opened.[8]
-
If the compound has been stored for an extended period (greater than 12 months after opening), it should be tested for the presence of peroxides before any further handling or disposal.[6]
-
Do not attempt to open a container of a potential peroxide-former if crystals are visible around the cap or within the liquid. Contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
5. Disposal Request and Pickup:
-
Once the waste container is full or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your EHS department.
-
Do not pour this compound down the drain or dispose of it in the regular trash.[12]
-
All disposal must be handled by a licensed hazardous waste disposal contractor arranged by your institution.[2]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).[1][4][13]
-
Collect the absorbed material into a designated hazardous waste container and label it accordingly.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the safe disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Spill management procedure for this compound.
References
-
n-Butoxy-2-propanol | C7H16O2 | CID 21210. PubChem. Available from: [Link]
-
ICSC 1616 - 1-(2-BUTOXYPROPOXY)-2-PROPANOL. International Labour Organization. Available from: [Link]
-
Will 4-benzyloxy phenol form peroxides? : r/AskChemistry. Reddit. [2025-07-14]. Available from: [Link]
-
Ethers and peroxide forming compounds. Western Sydney University. Available from: [Link]
-
3-(4-(Benzyloxy)phenyl)propan-1-ol | C16H18O2 | CID 2764076. PubChem. Available from: [Link]
-
Safety data sheet - Butoxypropanol / PnB. Möller Chemie. Available from: [Link]
-
Butoxypropan-1-ol | C7H16O2 | CID 3032854. PubChem. Available from: [Link]
-
SAFETY DATA SHEET - Propan-1-ol. Fisher Scientific. [2023-10-20]. Available from: [Link]
-
Peroxide Forming Chemicals. University of California, Riverside Environmental Health & Safety. Available from: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. U.S. Environmental Protection Agency. Available from: [Link]
-
Peroxide Forming Chemicals. University of Nevada, Reno Environmental Health & Safety. Available from: [Link]
-
Safety Data Sheet - Benzyl alcohol. PENTA. [2024-02-27]. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
